Dotap chloride
Description
Propriétés
IUPAC Name |
2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H80NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,40H,6-19,24-39H2,1-5H3;1H/q+1;/p-1/b22-20-,23-21-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXTUUUQYQYKCR-LQDDAWAPSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H80ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132172-61-3 | |
| Record name | Dotap chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132172613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DOTAP CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R78UC794Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Dotap Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dotap chloride (N-[1-(2,3-Dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride) is a widely utilized cationic lipid essential for the non-viral delivery of nucleic acids in both in vitro and in vivo research.[1][2] Its efficacy as a transfection reagent stems from its unique molecular structure, enabling the formation of stable complexes with negatively charged molecules like DNA and RNA, and facilitating their entry into eukaryotic cells.[1][3][] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Physicochemical Properties and Lipoplex Formation
Dotap is an amphiphilic molecule characterized by a positively charged quaternary ammonium (B1175870) headgroup and two oleoyl (B10858665) fatty acid chains. This structure is fundamental to its function. The cationic headgroup electrostatically interacts with the anionic phosphate (B84403) backbone of nucleic acids, leading to the spontaneous formation of lipid-nucleic acid complexes known as lipoplexes. This process condenses and protects the nucleic acid cargo from degradation by nucleases.
The physicochemical properties of Dotap-containing liposomes and the resulting lipoplexes are critical determinants of transfection efficiency. These properties, including particle size, polydispersity index (PDI), and zeta potential, are influenced by the formulation, such as the molar ratio of Dotap to helper lipids (e.g., cholesterol or DOPE) and the charge ratio of cationic lipid to nucleic acid.
Quantitative Data Summary
The following tables summarize key quantitative data for Dotap-based liposomes and lipoplexes from various studies.
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DOTAP/cholesterol (1:3 molar ratio) LNPs | ~200 | < 0.3 | +30 to +60 | |
| DOTAP-DOPC/DNA lipoplexes | ~200 | Not specified | Not specified | |
| Sonicated DOTAP liposomes | 350 | Broad | Not specified | |
| Extruded DOTAP liposomes (0.2 µm filter) | 180 | Narrow | Not specified | |
| Lipo-ATRA (DOTAP:cholesterol:ATRA 5:4:1) | 231 ± 2.35 | Not specified | +6.4 ± 1.19 | |
| DOTAP/DOPC liposomes | 110 ± 8 | Not specified | +50.3 ± 1.6 |
Table 1: Physicochemical Properties of Dotap-Based Formulations.
| Formulation | Cell Line | Transfection Efficiency | Reference |
| Non-PEGylated DOTAP/chol (1:3 molar ratio) LNP with mRNA | SK-OV-3 | 49.4 ± 2.12% | |
| R-DOTAP:cholesterol (1:1) with siRNA (50 nM, CR=5) | MCF-7 | ~80% knockdown | |
| S-DOTAP:cholesterol (1:1) with siRNA (50 nM, CR=5) | MCF-7 | Lower than R-enantiomer | |
| Racemic DOTAP:cholesterol (1:1) with siRNA (50 nM, CR=5) | MCF-7 | Lower than R-enantiomer |
Table 2: Transfection Efficiencies of Dotap-Based Formulations.
Mechanism of Cellular Uptake and Endosomal Escape
The positively charged surface of Dotap-containing lipoplexes facilitates their interaction with the negatively charged proteoglycans on the cell surface, initiating cellular uptake. The primary mechanism of internalization is endocytosis, which can involve clathrin-mediated pathways, caveolae-mediated pathways, or macropinocytosis.
Once inside the cell, the lipoplex is encapsulated within an endosome. For successful transfection to occur, the nucleic acid cargo must escape the endosome and enter the cytoplasm to avoid degradation in the lysosome. This endosomal escape is a critical and often rate-limiting step in non-viral gene delivery.
The "proton sponge" hypothesis is a widely accepted model for the endosomal escape of cationic lipid-based vectors. As the endosome matures, its internal pH drops due to the activity of proton pumps. The cationic lipids, like Dotap, can become protonated, leading to an influx of chloride ions and water, which causes osmotic swelling and eventual rupture of the endosomal membrane. Another proposed mechanism involves the interaction of the cationic lipids with anionic lipids in the endosomal membrane, leading to the formation of non-bilayer lipid phases that destabilize the membrane and allow the release of the nucleic acid into the cytoplasm. The presence of helper lipids like DOPE, which has a cone-like shape, can promote the formation of these non-bilayer structures.
Signaling Pathways and Cytotoxicity
While primarily known as a delivery vehicle, Dotap can also interact with and activate intracellular signaling pathways. Studies have shown that cationic lipids can induce the release of calcium from intracellular stores and stimulate the production of reactive oxygen species. In some cell types, Dotap has been observed to activate innate immune responses. It is important for researchers to be aware of these potential off-target effects.
The cytotoxicity of Dotap-based formulations is a significant consideration in their application. Cytotoxicity is generally dose-dependent and can be influenced by the formulation's composition, such as the molar ratio of Dotap to helper lipids. Higher concentrations of the cationic lipid are often associated with increased toxicity.
Experimental Protocols
Preparation of Dotap Liposomes by Thin-Film Hydration
This method is commonly used to prepare multilamellar vesicles (MLVs), which can be further processed to form small unilamellar vesicles (SUVs).
Materials:
-
This compound
-
Helper lipid (e.g., Cholesterol or DOPE)
-
Nuclease-free water or buffer (e.g., HEPES-buffered saline)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Protocol:
-
Dissolve Dotap and the helper lipid in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1).
-
Create a thin lipid film on the wall of the flask by removing the chloroform using a rotary evaporator under vacuum.
-
Further dry the lipid film under a stream of nitrogen gas to remove any residual solvent.
-
Hydrate the lipid film with nuclease-free water or buffer by vortexing or sonicating to form MLVs.
-
For a more uniform size distribution, the MLV suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times.
-
Store the prepared liposomes at 4°C.
References
Dotap Chloride: A Technical Guide to Nucleic Acid Transfection
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the pivotal role of 1,2-dioleoyl-3-trimethylammonium-propane (Dotap) chloride, a widely utilized cationic lipid, in the transfection of nucleic acids. This document provides a comprehensive overview of its mechanism of action, formulation strategies, and practical application in research and therapeutic development.
Core Principles of Dotap Chloride-Mediated Transfection
This compound is a synthetic, monocationic lipid that serves as an efficient non-viral vector for delivering negatively charged nucleic acids, such as plasmid DNA (pDNA), small interfering RNA (siRNA), and messenger RNA (mRNA), into eukaryotic cells.[1][2] Its effectiveness stems from its chemical structure, featuring a positively charged quaternary ammonium (B1175870) headgroup and two unsaturated oleoyl (B10858665) chains.[3][4]
The fundamental mechanism of this compound-mediated transfection involves the electrostatic interaction between the cationic lipid and the anionic phosphate (B84403) backbone of nucleic acids.[5] This interaction leads to the spontaneous self-assembly of these molecules into stable, positively charged complexes known as lipoplexes. The overall positive charge of the lipoplexes facilitates their interaction with the negatively charged cell membrane, initiating cellular uptake.
Formulation and Physicochemical Characterization of Dotap Lipoplexes
The efficiency and biocompatibility of this compound-based transfection are significantly influenced by the formulation of the lipoplexes. Helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and cholesterol, are frequently incorporated to enhance transfection efficacy. DOPE, with its fusogenic properties, is believed to facilitate the endosomal escape of the nucleic acid cargo, a critical step for successful delivery to the cytoplasm or nucleus. Cholesterol can improve the stability of the lipoplexes, particularly in the presence of serum.
The physicochemical properties of the resulting lipoplexes, including particle size, zeta potential (surface charge), and polydispersity index (PDI), are critical parameters that determine their transfection performance.
Quantitative Data on Dotap Lipoplex Formulations
The following tables summarize key quantitative data from various studies on this compound-based lipoplexes.
Table 1: Physicochemical Properties of Dotap-Based Liposomes and Lipoplexes
| Formulation (Molar/Weight Ratio) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DOTAP/DOPE (1:0) | Varies with concentration | - | Inversely correlated with size | |
| DOTAP/DOPE (3:1) | Varies with concentration | - | Inversely correlated with size | |
| DOTAP/DOPE (1:1) | Varies with concentration | - | Inversely correlated with size | |
| DOTAP/DOPE (1:3) | Varies with concentration | - | Inversely correlated with size | |
| DOTAP/cholesterol (1:1) | 108.2 ± 0.6 | < 0.2 | 28.21 ± 4.31 | |
| DOTAP/cholesterol LNPs | ~200 (after complexation with mRNA) | Increased after complexation | Decreased after complexation | |
| DOTAP-based cationic liposomes | 93 - 195 | 0.17 - 0.28 | +40 to +54 | |
| siRNA lipoplexes | 150 - 240 | 0.13 - 0.29 | +31 to +49 | |
| D2CH lipoplexes | 147.5 ± 2.89 | - | 12.26 ± 0.54 |
Table 2: Transfection Efficiency of Dotap-Based Lipoplexes
| Nucleic Acid | Cell Line | Formulation | Key Findings | Reference |
| pDNA (luciferase) | 293A | DOTAP with protamine sulfate (B86663) | Protamine sulfate enhanced transfection efficiency by a factor of 10 to 100. | |
| pDNA (GFP) | HuH7 | DOTAP:cholesterol (1:1) | 5.7% GFP-positive cells at 1 µg DNA and 8 µM lipid. | |
| pDNA (GFP) | HuH7 | AL-A12:DOTAP | 10.3% GFP-positive cells, showing a significant increase compared to DOTAP:cholesterol. | |
| mRNA (GFP) | SK-OV-3 | DOTAP/cholesterol (1:3) | Optimal for mRNA transfection at 62.5 µM lipid concentration without PEGylation (49.4 ± 2.12% GFP-expressing cells). | |
| siRNA (aromatase) | MCF-7 | R-enantiomer of DOTAP:cholesterol (1:1) | At 50nM siRNA and a charge ratio of 5, resulted in the highest aromatase silencing of 80%. |
Table 3: Cytotoxicity of Dotap-Based Formulations
| Cell Line | Formulation | Assay | Key Findings | Reference |
| CaSki | DOTAP | Multiple cytotoxicity assays | DOTAP at 10 µM showed good cell survival. Slight toxic effects were observed at 40 µM. | |
| SK-OV-3 | DOTAP/cholesterol LNPs | MTS assay | Cytotoxicity is positively correlated with the percentage of DOTAP and the overall lipid concentration. PEGylation improved viability. | |
| HeLa | DOTAP-DNA complexes | MTT assay | Cytotoxicity is dependent on the lipid to DNA ratio. |
Experimental Protocols
This section provides a generalized protocol for nucleic acid transfection using this compound. It is crucial to optimize these conditions for each specific cell type and nucleic acid.
Preparation of Dotap-Based Liposomes
-
Lipid Film Hydration:
-
Dissolve this compound and any helper lipids (e.g., DOPE, cholesterol) in chloroform (B151607) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.
-
Further dry the film under vacuum for at least one hour to remove residual solvent.
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., nuclease-free water, HBS) at a temperature above the lipid's phase transition temperature (for Dotap, this is typically done at room temperature or slightly above). Vortexing or gentle agitation facilitates the formation of multilamellar vesicles (MLVs).
-
-
Liposome (B1194612) Sizing (Optional but Recommended):
-
To obtain unilamellar vesicles (LUVs) with a more uniform size distribution, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Formation of Dotap-Nucleic Acid Lipoplexes
-
Dilute the desired amount of nucleic acid in a serum-free and antibiotic-free cell culture medium or buffer (e.g., HBS).
-
In a separate tube, dilute the prepared Dotap liposome suspension in the same medium or buffer.
-
Gently mix the nucleic acid solution with the diluted liposome suspension. Do not vortex or centrifuge.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes. The optimal ratio of Dotap to nucleic acid (often expressed as a charge ratio, N/P) needs to be empirically determined for each system.
Transfection of Adherent Cells
-
Seed the cells in a multi-well plate to achieve a confluency of 50-80% at the time of transfection.
-
Gently add the lipoplex solution to the cells.
-
Incubate the cells with the lipoplexes for a period of 4-6 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
After the incubation period, replace the transfection medium with fresh, complete growth medium.
-
Assay for gene expression or knockdown at an appropriate time point post-transfection (typically 24-72 hours).
Cellular Uptake and Intracellular Trafficking
The entry of Dotap-nucleic acid lipoplexes into cells is a complex process primarily mediated by endocytosis. Studies have suggested the involvement of multiple pathways, including fluid-phase macropinocytosis and clathrin-dependent endocytosis.
Once internalized, the lipoplexes are enclosed within endosomes. A critical bottleneck in transfection is the subsequent escape of the nucleic acid from the endosome into the cytoplasm before it is degraded by lysosomal enzymes. The inclusion of fusogenic lipids like DOPE in the formulation is thought to promote this endosomal escape by destabilizing the endosomal membrane.
Visualizing the Process: Diagrams and Workflows
To better illustrate the key processes involved in this compound-mediated transfection, the following diagrams have been generated using the DOT language.
Diagram 1: Experimental Workflow for Dotap Transfection
Caption: A streamlined workflow for nucleic acid transfection using this compound.
Diagram 2: Cellular Uptake and Endosomal Escape Pathway
Caption: Proposed mechanism of Dotap-mediated nucleic acid delivery into a cell.
Conclusion
This compound remains a cornerstone of non-viral gene delivery due to its relative efficiency, ease of use, and versatility. A thorough understanding of its formulation parameters, physicochemical characteristics, and the cellular barriers to transfection is paramount for the successful design and execution of experiments in both basic research and the development of novel nucleic acid-based therapeutics. The data and protocols presented in this guide offer a solid foundation for researchers to harness the full potential of this compound in their work.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. polysciences.com [polysciences.com]
- 3. This compound | C42H80ClNO4 | CID 11636182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, (R)- | C42H80ClNO4 | CID 11629023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Cationic lipids | TargetMol [targetmol.com]
The Amphipathic Architecture of Dotap Chloride: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the foundational components of non-viral gene delivery systems is paramount. This technical guide delves into the core amphipathic structure of 1,2-dioleoyl-3-trimethylammonium-propane chloride (Dotap chloride), a widely utilized cationic lipid, and its implications for cellular delivery of nucleic acids.
This compound's efficacy as a transfection reagent is intrinsically linked to its unique molecular structure, which combines both hydrophilic (water-loving) and hydrophobic (water-fearing) properties. This dual nature, known as amphipathicity, is fundamental to its ability to self-assemble into liposomes and interact with both negatively charged genetic material and cellular membranes.[1][2][3]
The Molecular Blueprint of this compound
At its core, the this compound molecule is comprised of a positively charged quaternary ammonium (B1175870) headgroup and two unsaturated oleoyl (B10858665) hydrocarbon tails.[4][5] This distinct architecture dictates its function in gene delivery. The positively charged headgroup is crucial for its electrostatic interaction with the negatively charged phosphate (B84403) backbone of nucleic acids, such as plasmid DNA and siRNA, leading to the formation of stable complexes known as lipoplexes. Concurrently, the hydrophobic tails contribute to the stability of the liposomal structure and facilitate fusion with the lipid bilayer of cell membranes, a critical step for intracellular delivery.
The choice of the counterion, in this case, chloride, also influences the physicochemical properties of Dotap, affecting its hydration, solubility, and ultimately its biological activity.
Caption: Molecular structure of this compound.
Physicochemical Properties and Formulation Characteristics
The formulation of this compound into liposomes, often in combination with helper lipids like cholesterol or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), results in nanoparticles with specific physicochemical properties that are critical for their function. These properties are summarized in the table below.
| Property | Typical Range | Impact on Transfection |
| Particle Size (Z-average) | 100 nm - 250 nm | Smaller particles are generally favored for efficient cellular uptake. |
| Zeta Potential | +30 mV to +60 mV | A positive surface charge is crucial for binding to the negatively charged cell membrane. |
| Polydispersity Index (PDI) | < 0.3 | A lower PDI indicates a more homogenous population of lipoplexes, leading to more reproducible results. |
| Molar Ratio (Dotap:Helper Lipid) | 1:1, 2:1, 1:2, etc. | The ratio of Dotap to helper lipid can significantly influence transfection efficiency and cytotoxicity. |
Mechanism of Cellular Uptake and Intracellular Fate
The journey of a Dotap-based lipoplex from the extracellular environment to the cytoplasm involves a series of interactions with the cell. This process is primarily driven by endocytosis.
Caption: Cellular uptake pathway of Dotap-based lipoplexes.
The initial step involves the electrostatic attraction between the positively charged lipoplex and the negatively charged cell surface. Following this binding, the lipoplex is internalized by the cell through endocytosis, becoming encapsulated within an endosome. For the therapeutic payload to be effective, it must escape the endosome before it fuses with a lysosome, where the nucleic acid would be degraded. The cationic lipids within the liposome (B1194612) are thought to interact with anionic lipids in the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid into the cytoplasm. The inclusion of fusogenic helper lipids like DOPE is known to enhance this endosomal escape.
Experimental Protocols
Preparation of Dotap Liposomes by Thin-Film Hydration
This is a common method for preparing multilamellar vesicles (MLVs), which can then be processed further to form small unilamellar vesicles (SUVs).
Materials:
-
This compound
-
Helper lipid (e.g., Cholesterol or DOPE)
-
Nuclease-free water or buffer (e.g., HEPES)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Protocol:
-
Dissolve Dotap and the helper lipid in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1).
-
Create a thin lipid film on the wall of the flask by removing the chloroform using a rotary evaporator under vacuum.
-
Further dry the lipid film under a stream of nitrogen gas to remove any residual solvent.
-
Hydrate the lipid film with nuclease-free water or buffer by vortexing or sonicating. This will form MLVs.
-
To form SUVs, the MLV suspension can be downsized by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Store the prepared liposomes at 4°C.
Formation of Dotap-Nucleic Acid Lipoplexes
Materials:
-
Prepared Dotap liposomes
-
Nucleic acid (e.g., siRNA, pDNA) stock solution
-
Serum-free cell culture medium (e.g., Opti-MEM) or buffer (e.g., HEPES)
Protocol:
-
In a sterile microfuge tube, dilute the required amount of nucleic acid stock solution in serum-free medium or buffer.
-
In a separate sterile microfuge tube, dilute the required amount of Dotap liposome suspension in serum-free medium or buffer to achieve the desired charge ratio (N/P ratio).
-
Add the diluted nucleic acid solution to the diluted liposome suspension and mix gently by pipetting. Do not vortex.
-
Incubate the mixture at room temperature for 10-15 minutes to allow for the formation of lipoplexes.
Cell Transfection with Dotap Lipoplexes
Materials:
-
Adherent cells seeded in a multi-well plate
-
Complete cell culture medium
-
Prepared Dotap-nucleic acid lipoplexes
Protocol:
-
One day before transfection, seed the cells in a multi-well plate so that they reach 50-70% confluency on the day of transfection.
-
Gently add the prepared lipoplex solution to the cells.
-
Incubate the cells with the lipoplexes for a specified period (e.g., 4-6 hours) at 37°C in a CO2 incubator.
-
After the incubation period, the medium containing the lipoplexes can be replaced with fresh complete cell culture medium.
-
The cells can be harvested and assayed for gene expression or knockdown at an appropriate time point post-transfection (e.g., 24-72 hours).
Signaling Pathways and Cytotoxicity
While effective for gene delivery, high concentrations of cationic lipids like Dotap can induce cellular stress and cytotoxicity. This is an important consideration in the design of delivery systems. The interaction of cationic lipids with cellular membranes can lead to the production of reactive oxygen species (ROS), which can cause oxidative stress and potentially trigger apoptotic pathways.
Caption: Potential cytotoxicity pathway of Dotap.
Conclusion
The amphipathic structure of this compound is the cornerstone of its utility as a cationic lipid for gene delivery. A thorough understanding of its molecular characteristics, physicochemical properties in liposomal formulations, and its interactions with cellular components is essential for the rational design and optimization of non-viral delivery systems. By carefully controlling formulation parameters and dosages, researchers can harness the potential of this compound while mitigating its cytotoxic effects, paving the way for more effective and safer therapeutic applications.
References
Dotap Chloride: A Comprehensive Technical Guide for Gene Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of non-viral gene therapy, cationic lipids have emerged as a cornerstone for the delivery of nucleic acids into cells. Among these, Dotap chloride (N-[1-(2,3-Dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride) stands out as a widely utilized and effective transfection reagent. Its ability to form stable complexes with negatively charged genetic material, such as plasmid DNA and siRNA, and facilitate their entry into eukaryotic cells has made it an invaluable tool for researchers. This in-depth technical guide provides a comprehensive overview of this compound for beginners in gene therapy research, detailing its mechanism of action, experimental protocols, and key considerations for its successful application.
Core Concepts: The Chemistry and Mechanism of this compound
This compound is a cationic lipid characterized by a positively charged headgroup and a hydrophobic tail. This amphipathic structure is central to its function in gene delivery.
Chemical Structure:
-
Cationic Headgroup: A quaternary ammonium (B1175870) group that carries a permanent positive charge. This allows for strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids.
-
Hydrophobic Tail: Composed of two oleoyl (B10858665) chains, which are unsaturated fatty acids. These lipid tails facilitate the formation of liposomes and their fusion with the cell membrane.
-
Linker: An ether linkage connects the headgroup to the hydrophobic tails.
The electrostatic interaction between the cationic headgroup of Dotap and the anionic nucleic acid molecules leads to the spontaneous self-assembly of these components into condensed, positively charged nanoparticles known as lipoplexes .
Mechanism of Gene Delivery
The journey of a gene delivered by this compound involves several critical steps, from lipoplex formation to transgene expression.
-
Lipoplex Formation: The process begins with the mixing of a this compound formulation with the nucleic acid cargo in an appropriate buffer. The electrostatic interactions drive the condensation of the nucleic acid and the formation of stable lipoplexes. The overall positive charge of these complexes is crucial for the subsequent steps.
-
Adsorption to the Cell Surface: The net positive charge of the lipoplexes facilitates their binding to the negatively charged proteoglycans on the surface of the cell membrane.
-
Cellular Uptake: The primary mechanism of entry into the cell is through endocytosis.[1] Studies have shown that both clathrin-mediated and caveolin-mediated endocytic pathways can be involved in the internalization of Dotap-based lipoplexes.[1]
-
Endosomal Escape: This is a critical and often rate-limiting step. Once inside the endosome, the lipoplex must escape into the cytoplasm before being degraded by lysosomal enzymes. The "proton sponge" effect, often attributed to other cationic polymers, is less prominent with lipids like Dotap. Instead, it is hypothesized that the cationic lipids in the lipoplex interact with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid into the cytoplasm. The inclusion of helper lipids like DOPE can enhance this process.
-
Nuclear Entry and Gene Expression: For plasmid DNA, the journey continues to the nucleus where the cellular machinery transcribes the gene into messenger RNA (mRNA), which is then translated into the desired protein. For siRNA, its activity occurs in the cytoplasm where it engages with the RNA-induced silencing complex (RISC) to mediate gene silencing.
Key Experimental Protocols
The successful application of this compound in gene therapy research hinges on the careful execution of experimental protocols. Below are detailed methodologies for the preparation of Dotap-based liposomes and a standard transfection procedure.
Preparation of Dotap-Based Liposomes
This protocol describes the thin-film hydration method, a common technique for preparing liposomes. Helper lipids such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or cholesterol are often included to enhance transfection efficiency and stability.
Materials:
-
This compound
-
Helper lipid (e.g., DOPE, Cholesterol)
-
Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or extruder
-
Sterile glass vials
Procedure:
-
Lipid Dissolution: Dissolve this compound and the chosen helper lipid(s) in chloroform in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application (e.g., Dotap:DOPE 1:1 or Dotap:Cholesterol 1:1).
-
Thin Film Formation: Remove the chloroform using a rotary evaporator under vacuum. This will create a thin lipid film on the inner surface of the flask.
-
Drying: Further dry the lipid film under a stream of nitrogen gas or in a vacuum desiccator for at least 1 hour to remove any residual solvent.
-
Hydration: Hydrate the lipid film by adding a sterile, nuclease-free aqueous solution (water or buffer) and vortexing or gently swirling. The temperature of the hydrating solution should be above the phase transition temperature of the lipids.
-
Sonication/Extrusion: To create small unilamellar vesicles (SUVs), sonicate the lipid suspension in a bath sonicator until the solution becomes clear. Alternatively, for a more uniform size distribution, use a mini-extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Storage: Store the prepared liposomes at 4°C.
Standard Transfection Protocol for Adherent Cells
This protocol is a general guideline for transfecting adherent cells in a 6-well plate format. Optimization of parameters such as cell density, DNA concentration, and Dotap:DNA ratio is crucial for each cell type.
Materials:
-
Adherent cells in culture
-
Complete culture medium (with serum and antibiotics)
-
Serum-free culture medium (e.g., Opti-MEM®)
-
Plasmid DNA (highly purified)
-
Prepared Dotap-based liposomes
-
Sterile microcentrifuge tubes
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Preparation of DNA Solution: In a sterile microcentrifuge tube, dilute 2-4 µg of plasmid DNA into a suitable volume (e.g., 100 µL) of serum-free medium. Mix gently.
-
Preparation of Dotap Solution: In a separate sterile microcentrifuge tube, dilute the appropriate amount of Dotap liposome (B1194612) suspension into the same volume of serum-free medium. The optimal Dotap:DNA ratio (w/w or charge ratio) needs to be determined empirically, but a starting point of 5:1 to 10:1 (Dotap:DNA) is common.
-
Lipoplex Formation: Add the diluted DNA solution to the diluted Dotap solution and mix gently by pipetting. Do not vortex. Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.
-
Transfection:
-
Gently aspirate the culture medium from the cells.
-
Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add serum-free medium to the lipoplex solution to bring the final volume to 1 mL.
-
Add the lipoplex-containing medium dropwise to the cells.
-
Incubate the cells with the transfection medium for 4-6 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection: After the incubation period, aspirate the transfection medium and replace it with fresh, complete culture medium.
-
Analysis: Assay for transgene expression 24-72 hours post-transfection.
Quantitative Data Presentation
The efficiency and safety of this compound-mediated transfection are influenced by various factors. The following tables summarize key quantitative data from published studies.
Table 1: Physicochemical Properties of Dotap-Based Lipoplexes
| Formulation (Molar Ratio) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DOTAP:DOPE (1:1) | ~150 | < 0.3 | +30 to +50 | [1] |
| DOTAP:Cholesterol (1:1) | 100 - 200 | < 0.2 | +40 to +60 | [2] |
| EPC:DOTAP:DOPE | 113 ± 1.5 | 0.19 ± 0.01 | +48.7 ± 13.9 | [3] |
| DOTAP:DMPC:CHOL:PEG-PE | 360 | - | +70.0 |
EPC: Egg Phosphatidylcholine, DMPC: 1,2-dimyristoyl-sn-glycero-3-phosphocholine, CHOL: Cholesterol, PEG-PE: Polyethylene glycol-phosphatidylethanolamine
Table 2: Transfection Efficiency of Dotap-Based Formulations in Various Cell Lines
| Cell Line | Formulation | Transfection Efficiency (%) | Reference |
| HEK293 | DOTAP/Cholesterol (1:3) | ~50% (GFP positive) | |
| HeLa | DOTAP:DOPE:Chol (50:25:25) | High (Luciferase assay) | |
| A549 | DOTAP:DOPE:Chol (50:25:25) | High (Luciferase assay) | |
| Murine Dendritic Cells | DOTAP-Cholesterol | Superior to DOTAP-DOPE | |
| Huh7 | DOTAP:DOPE (3:1) | Optimal | |
| COS7 | DOTAP:DOPE (1:1) | Optimal |
Table 3: Cytotoxicity of Dotap-Based Formulations
| Cell Line | Formulation | Cytotoxicity Assay | Key Finding | Reference |
| Various | DOTAP | MTT Assay | Generally low cytotoxicity | |
| HeLa, A549, SPC-A1 | DOTAP:DOPE:Chol | MTT Assay | >80% viability at a weight ratio of 30 | |
| HUVEC | PTX-loaded PC/DOTAP | MTT Assay | IC50 values provided | |
| PC3, M21 | Paclitaxel-loaded DOTAP/DOPC | Absorbance at 490 nm | Cytotoxicity detected |
PTX: Paclitaxel, PC: Phosphatidylcholine, DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine
Mandatory Visualizations
Experimental Workflow for this compound-Mediated Transfection
Caption: Workflow of a typical gene transfection experiment using this compound.
Cellular Signaling Pathway of Dotap-Mediated Gene Delivery
Caption: Cellular pathway of gene delivery mediated by this compound lipoplexes.
Conclusion
This compound remains a robust and reliable tool for non-viral gene delivery in a research setting. Its straightforward mechanism of action, ease of use, and relatively low toxicity make it an excellent choice for researchers new to the field of gene therapy. However, as highlighted in this guide, successful transfection requires careful optimization of various parameters, including the formulation of the lipoplexes and the specific cell type being used. By understanding the core principles and following detailed experimental protocols, researchers can effectively harness the potential of this compound to advance their scientific investigations.
References
The Role of DOTAP Chloride in Lipid Nanoparticle Formulations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, most notably demonstrated by their use in mRNA vaccines. The composition of these LNPs is critical to their success, with each lipid component playing a specific role in the formulation's stability, delivery efficiency, and safety profile. Among the various classes of lipids utilized, cationic lipids are indispensable for encapsulating negatively charged nucleic acids and facilitating their cellular uptake. This technical guide provides an in-depth examination of DOTAP chloride (1,2-dioleoyl-3-trimethylammonium-propane chloride), a widely used cationic lipid in LNP formulations. We will explore its core functions, impact on LNP characteristics, and provide standardized experimental protocols for its application.
Core Function of this compound in LNPs
This compound's primary function within an LNP formulation is to provide a positive surface charge. This cationic nature is fundamental to its dual role in both the formation and function of the nanoparticle.
-
Nucleic Acid Encapsulation: The positively charged headgroup of this compound interacts electrostatically with the negatively charged phosphate (B84403) backbone of nucleic acids, such as mRNA and siRNA. This interaction is crucial for the condensation and subsequent encapsulation of the genetic payload within the lipid core of the nanoparticle during its formation.
-
Cellular Uptake and Endosomal Escape: Once the LNP reaches its target cell, the positive charge facilitates interaction with the negatively charged cell membrane, promoting cellular uptake, primarily through endocytosis. Inside the cell, within the endosome, DOTAP is believed to play a role in the "proton sponge" effect. The secondary amines on lipids like DOTAP can become protonated in the acidic environment of the late endosome. This influx of protons, along with counter-ions, leads to osmotic swelling and, ultimately, the rupture of the endosomal membrane. This allows the encapsulated nucleic acid to escape into the cytoplasm and exert its therapeutic effect.
Impact of this compound on LNP Physicochemical Properties
The inclusion and molar ratio of this compound in an LNP formulation significantly influence its key physicochemical properties. These parameters are critical for the stability, safety, and in vivo performance of the therapeutic agent.
| Property | Effect of this compound | Typical Values |
| Particle Size | The concentration of DOTAP can influence the final particle size. Higher concentrations can sometimes lead to smaller, more compact particles due to stronger nucleic acid condensation. | 80 - 200 nm |
| Zeta Potential | As a cationic lipid, this compound directly contributes to a positive zeta potential. The magnitude of the positive charge increases with higher molar ratios of DOTAP. | +30 to +60 mV |
| Encapsulation Efficiency | The electrostatic interaction provided by DOTAP is a primary driver of high encapsulation efficiency for nucleic acids. | > 90% |
| Polydispersity Index (PDI) | Formulations with optimized DOTAP content can achieve a low PDI, indicating a homogenous population of nanoparticles. | < 0.2 |
Experimental Protocols
LNP Formulation via Microfluidic Mixing
This protocol describes a common method for producing DOTAP-containing LNPs for nucleic acid delivery.
Materials:
-
This compound
-
Helper lipids (e.g., DOPE, Cholesterol)
-
PEG-lipid (e.g., DMG-PEG 2000)
-
Nucleic acid (e.g., mRNA, siRNA)
-
Ethanol (B145695) (200 proof, molecular grade)
-
Formulation buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Dialysis buffer (e.g., PBS, pH 7.4)
Protocol:
-
Lipid Stock Preparation: Dissolve this compound, helper lipids, and PEG-lipid in ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 for DOTAP:DOPE:Cholesterol:PEG-lipid). The total lipid concentration in the ethanol phase is typically between 10-25 mM.
-
Aqueous Phase Preparation: Dissolve the nucleic acid in the formulation buffer at a specific concentration (e.g., 0.1-0.5 mg/mL).
-
Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr). Set the flow rate ratio of the aqueous to organic (lipid) phase, typically at 3:1.
-
Nanoparticle Formation: Pump the lipid-ethanol solution and the nucleic acid-aqueous solution through the microfluidic device. The rapid mixing of the two phases leads to a change in solvent polarity, inducing the self-assembly of the lipids around the nucleic acid to form LNPs.
-
Dialysis: The resulting LNP solution is dialyzed against the dialysis buffer for at least 18 hours to remove the ethanol and exchange the buffer to a physiological pH.
-
Sterilization: Filter the final LNP formulation through a 0.22 µm sterile filter.
Initial Considerations for Using Dotap Chloride in Experiments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dotap chloride (1,2-dioleoyl-3-trimethylammonium-propane chloride) is a widely utilized cationic lipid essential for the non-viral delivery of nucleic acids and other negatively charged molecules into eukaryotic cells.[1][2][3] Its positive charge facilitates the encapsulation of genetic material, such as plasmids and siRNA, forming stable lipoplexes.[4][5] These complexes interact with and fuse to the negatively charged cell membrane, enabling the delivery of their cargo into the cytoplasm. This guide provides an in-depth overview of the initial considerations for using this compound in experimental settings, covering its physicochemical properties, cytotoxicity, and detailed protocols for its application.
Core Properties and Handling
A thorough understanding of this compound's properties is fundamental to its effective and safe use in the laboratory.
Physicochemical Properties
Quantitative data regarding the physical and chemical characteristics of this compound are summarized below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₄₂H₈₀ClNO₄ | |
| Molecular Weight | 698.5 g/mol | |
| Form | Powder | |
| Solubility | Soluble in Ethanol (~33 mg/ml), DMSO (~0.5 mg/ml), and Dimethyl Formamide (~5 mg/ml). Sparingly soluble in aqueous buffers. | |
| Storage Temperature | -20°C |
Liposome (B1194612) Characteristics
The characteristics of this compound-based liposomes are critical for successful transfection and are influenced by the formulation, including the presence of helper lipids and the charge ratio.
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference |
| EPC/DOTAP/DOPE | 113 ± 1.5 | 48.7 ± 13.9 | 0.19 ± 0.01 | |
| DOPE/DOTAP (4:1) | 73.66 | 10.60 | 0.124 | |
| DOPE/DOTAP (2:1) | 77.18 | 25.03 | 0.131 | |
| DOTAP/chol (1:3) + mRNA | ~150 | ~30 | < 0.3 | |
| Lipo-ATRA (DOTAP/Cholesterol) | 231 ± 2.35 | 6.4 ± 1.19 | Not Reported |
Cytotoxicity Profile
The cytotoxicity of this compound is a crucial consideration and is dependent on the concentration, formulation, and cell type. While specific IC50 values vary widely across studies and cell lines, a general understanding of its toxic potential is necessary.
| Cell Line | Observation | Concentration/Ratio | Reference |
| MCF-7 | Minimal toxicity evident at 24h, but viability declines over 7 days. | Varies with charge ratio | |
| HEK 293T | Cell viability decreases significantly with higher charge ratios and certain helper lipids. | Charge Ratio (+/-) of 10 | |
| HeLa | Non-cytotoxic below a certain concentration. | < 150 µg/ml | |
| A549 | Cell viability is influenced by the N/P ratio and the nature of the cationic lipid. | N/P ratio of 10 showed ~70% decrease in viability with one formulation. | |
| HepG2 | Induces reactive oxygen species (ROS) and decreases cell viability in a dose-dependent manner. | Varies |
Experimental Protocols
Detailed methodologies are provided for the key experimental procedures involving this compound.
Preparation of Dotap Liposomes by Thin-Film Hydration
This common method is used to prepare multilamellar vesicles (MLVs), which can be further processed into small unilamellar vesicles (SUVs).
Materials:
-
This compound
-
Helper lipid (e.g., DOPE or Cholesterol)
-
Nuclease-free water or buffer (e.g., HEPES-buffered saline)
-
Rotary evaporator
-
Nitrogen or Argon gas
-
Bath sonicator
-
Vacuum pump
-
Glass vials with Teflon liners
-
Glass syringes
Protocol:
-
Dissolve this compound and the helper lipid (if used) in chloroform in a round-bottom flask at the desired molar ratio.
-
Create a thin lipid film on the wall of the flask by removing the chloroform using a rotary evaporator under vacuum.
-
Further dry the lipid film under a stream of nitrogen or argon gas to remove any residual solvent.
-
Place the flask on a vacuum pump for at least 15 minutes to ensure complete removal of the organic solvent.
-
Hydrate the lipid film with nuclease-free water or buffer by vortexing or sonicating. This will form MLVs.
-
For a more uniform size distribution, the MLV suspension can be sonicated in a bath sonicator until the solution becomes clear, indicating the formation of SUVs.
Cell Transfection with Dotap Liposomes
This protocol outlines the steps for transfecting cells with nucleic acids using pre-formed Dotap liposomes.
Materials:
-
Adherent cells seeded in a multi-well plate
-
Complete cell culture medium
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Prepared Dotap liposomes
-
Nucleic acid stock solution (e.g., plasmid DNA, siRNA)
Protocol:
-
One day prior to transfection, seed the cells in a multi-well plate to achieve 50-70% confluency on the day of transfection.
-
In a sterile tube, dilute the required amount of nucleic acid in serum-free medium.
-
In a separate sterile tube, dilute the appropriate amount of Dotap liposome suspension in serum-free medium.
-
Add the diluted nucleic acid to the diluted liposome suspension and mix gently by pipetting. Do not vortex.
-
Incubate the mixture at room temperature for 10-15 minutes to allow the formation of lipoplexes.
-
Remove the culture medium from the cells and wash once with serum-free medium.
-
Add the lipoplex-containing medium to the cells.
-
Incubate the cells with the lipoplexes for a period of 3 to 10 hours under their specific growth conditions.
-
After the incubation period, replace the transfection medium with fresh, complete culture medium.
-
Assay for gene expression or knockdown at an appropriate time point post-transfection (e.g., 24-72 hours).
Visualizations: Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate key processes in this compound-mediated experiments.
References
- 1. Relating Toxicity to Transfection: Using Sphingosine To Maintain Prolonged Expression in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Systematic comparison of the functional physico-chemical characteristics and biocidal activity of microbial derived biosurfactants on blood-derived and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Liposome nano‐formulation with cationic polar lipid DOTAP and cholesterol as a suitable pH‐responsive carrier for molecular therapeutic drug (all‐trans retinoic acid) delivery to lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of DOTAP Chloride in Molecular Biology: A Technical Guide
For: Researchers, scientists, and drug development professionals.
Abstract
DOTAP chloride (N-[1-(2,3-Dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride) has established itself as a cornerstone cationic lipid in molecular biology. Its ability to efficiently complex with negatively charged nucleic acids and facilitate their entry into cells has led to widespread applications in gene therapy, drug delivery, and vaccine development. This technical guide provides an in-depth exploration of the core applications of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows to empower researchers in their scientific endeavors.
Introduction to this compound
This compound is a synthetic, monocationic lipid that is widely used for the transfection of DNA, RNA, and other negatively charged macromolecules into eukaryotic cells.[1][2][3] Its structure, featuring a positively charged quaternary ammonium (B1175870) headgroup and two oleoyl (B10858665) fatty acid chains, is central to its function. This amphipathic nature allows DOTAP to self-assemble into liposomes in aqueous solutions. When mixed with nucleic acids, these cationic liposomes spontaneously encapsulate the negatively charged molecules through electrostatic interactions, forming stable complexes known as lipoplexes.[1][2] These lipoplexes can then interact with and fuse with the cell membrane, delivering their cargo directly into the cytoplasm. This mechanism offers a gentle and efficient method for introducing genetic material into cells, often with lower cytotoxicity compared to other transfection methods.
Core Applications
Transfection Reagent
The primary and most well-established application of this compound is as a transfection reagent. It is effective for both transient and stable transfection of a variety of nucleic acids, including plasmid DNA, RNA, and oligonucleotides. DOTAP-based formulations are valued for their high efficiency, reproducibility, and cost-effectiveness. Unlike some other transfection reagents, DOTAP can be effective in the presence of serum, which simplifies cell culture protocols.
Drug Delivery Systems
This compound is a key component in the formulation of lipid-based drug delivery systems, such as Lipid Nanoparticles (LNPs) and Nanostructured Lipid Carriers (NLCs). These nanoparticles can encapsulate therapeutic agents, protecting them from degradation and facilitating their targeted delivery to specific cells or tissues. The cationic nature of DOTAP enhances the interaction of these carriers with the negatively charged cell surface, promoting cellular uptake. For instance, DOTAP/DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) liposomes have been used to deliver paclitaxel (B517696) to prostate cancer and melanoma cell lines.
Vaccine Adjuvant
Emerging research has highlighted the potential of this compound as a potent vaccine adjuvant. Adjuvants are substances that enhance the immune response to an antigen. DOTAP-based liposomes can be formulated with protein antigens or nucleic acids encoding antigens to create vaccines. Unlike traditional adjuvants like aluminum salts, which primarily induce a humoral immune response, DOTAP has been shown to stimulate both humoral and cellular immune responses. This is achieved, in part, through the activation of the mitogen-activated protein kinase (MAPK) pathway in antigen-presenting cells, leading to a robust and specific immune response with potentially lower inflammatory side effects. The R-enantiomer of DOTAP has been identified as being more immunologically active.
Quantitative Data
The efficiency, stability, and cytotoxicity of DOTAP-based formulations are influenced by several factors, including the lipid composition, the ratio of cationic lipid to helper lipids, and the charge ratio of the lipoplex. The following tables summarize key quantitative data from various studies.
Table 1: Optimal Formulation Ratios for mRNA Delivery
| Parameter | Optimal Value | Cell Line | Notes | Reference |
| DOTAP:Cholesterol Molar Ratio | 1:3 | SK-OV-3 | Non-PEGylated LNP formulation showed the highest mRNA transfection efficiency. | |
| Lipid to mRNA Ratio | 62.5 µM lipid to 1 µg mRNA | SK-OV-3 | This ratio was found to be optimal for transfection efficiency. | |
| DSPE-PEG2000:DOTAP Molar Ratio | 1:40 to 1:4 | Not specified | This range had no significant effect on mRNA delivery and gene expression. Higher ratios led to lower transfection effects. |
Table 2: Cytotoxicity of DOTAP Formulations
| Formulation | Cell Line | IC50 Value | Notes | Reference |
| DOTAP/DOPC CLs with Paclitaxel | PC3 and M21 | Enhanced with increasing PTX content | Cytotoxicity was measured after 24 hours of treatment. | |
| Cationic Liposomes (CDA14 vs. CDO14) | NCI-H460 | 159.4 µg/mL (CDA14) vs. 340.5 µg/mL (CDO14) | Peptide-based lipids (CDO14) were found to be safer than quaternary ammonium lipids (CDA14). | |
| DOTAP/chol LNPs | SK-OV-3 | Positively correlated with DOTAP/chol molar ratio and lipid concentration | Higher DOTAP content and higher lipid concentrations led to greater cell death. PEGylation improved viability. |
Experimental Protocols
General Protocol for Adherent Cell Transfection with Plasmid DNA
This protocol is a general guideline and should be optimized for specific cell types and plasmids.
Materials:
-
This compound liposomal transfection reagent (e.g., 1 mg/mL solution)
-
Plasmid DNA of high purity
-
Adherent mammalian cell line (e.g., HEK293)
-
Complete cell culture medium (with serum)
-
Serum-free cell culture medium
-
Sterile microcentrifuge tubes
-
6-well culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will allow them to reach 70-90% confluency on the day of transfection (e.g., 2 x 10^5 cells per well for HEK293).
-
Preparation of DOTAP-DNA Complexes:
-
In a sterile microcentrifuge tube, dilute 2.5 µg of plasmid DNA in 100 µL of serum-free medium. Mix gently.
-
In a separate sterile tube, dilute 5-10 µL of DOTAP reagent in 100 µL of serum-free medium. The optimal DOTAP:DNA ratio (µL:µg) should be determined empirically, with a starting point of 2:1 to 4:1.
-
Add the diluted DNA solution to the diluted DOTAP solution. Mix gently by pipetting and incubate at room temperature for 15-20 minutes to allow for lipoplex formation.
-
-
Transfection:
-
Gently aspirate the growth medium from the cells and wash once with sterile PBS.
-
Add 800 µL of serum-free medium to the tube containing the DOTAP-DNA complexes to bring the total volume to 1 mL.
-
Add the 1 mL of the complex-containing medium dropwise to each well.
-
-
Incubation:
-
Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, replace the transfection medium with fresh, complete growth medium.
-
-
Analysis:
-
Assay for gene expression 24-72 hours post-transfection, depending on the plasmid and protein expression dynamics.
-
Protocol for Formulation of DOTAP/Cholesterol Lipid Nanoparticles
This protocol describes the thin-film hydration method for preparing LNPs.
Materials:
-
This compound
-
Cholesterol
-
Hydration buffer (e.g., sterile water or PBS)
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve DOTAP and cholesterol in chloroform at the desired molar ratio (e.g., 1:3) in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the chloroform under vacuum to form a thin lipid film on the wall of the flask.
-
Continue to dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer and gently shaking. The total lipid concentration is typically around 1 mg/mL.
-
Allow the mixture to equilibrate overnight at 4°C.
-
-
Size Reduction:
-
To obtain a uniform size distribution, sonicate the lipid suspension in a bath sonicator or pass it through an extruder with membranes of a defined pore size.
-
-
Characterization:
-
Characterize the resulting LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Visualizing Mechanisms and Workflows
DOTAP-Mediated Transfection Workflow
The following diagram illustrates the key steps involved in transfecting cells with nucleic acids using this compound.
Caption: Workflow for DOTAP-mediated transfection of nucleic acids into cells.
Mechanism of DOTAP-Mediated Cellular Uptake
This diagram depicts the proposed mechanism by which DOTAP lipoplexes deliver their nucleic acid cargo into the cytoplasm.
Caption: Proposed mechanism of cellular uptake for DOTAP-nucleic acid complexes.
DOTAP as a Vaccine Adjuvant Signaling Pathway
The following diagram illustrates the proposed signaling pathway activated by DOTAP as a vaccine adjuvant in antigen-presenting cells (APCs).
Caption: Signaling pathway for DOTAP's adjuvant effect in antigen-presenting cells.
Conclusion
This compound remains a versatile and indispensable tool in the molecular biologist's toolkit. Its applications, ranging from routine cell transfection to advanced drug delivery and vaccine formulation, underscore its significance in both basic research and translational science. By understanding the principles of its function, optimizing formulation parameters, and adhering to established protocols, researchers can effectively leverage the power of this compound to advance their scientific objectives. This guide provides a foundational resource to aid in the successful application of this pivotal cationic lipid.
References
The Dance of Charge: A Technical Guide to Dotap Chloride's Interaction with Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental interactions between the cationic lipid 1,2-dioleoyl-3-trimethylammonium-propane (Dotap) chloride and negatively charged nucleic acids. Understanding these core principles is paramount for the rational design and optimization of non-viral gene delivery systems for therapeutic applications. This document provides a comprehensive overview of the mechanism of action, detailed experimental protocols, quantitative data on lipoplex characteristics, and a visual representation of the key processes involved.
The Core Interaction: Electrostatics at Play
Dotap chloride is a cationic lipid characterized by a positively charged quaternary ammonium (B1175870) headgroup and two unsaturated oleoyl (B10858665) chains.[1][2][3] This positive charge is the driving force behind its interaction with the negatively charged phosphate (B84403) backbone of nucleic acids, such as plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA).[1][4] This electrostatic attraction leads to the spontaneous self-assembly of Dotap and nucleic acids into condensed, nanoparticle structures known as lipoplexes.
The formation of these lipoplexes is a critical first step in the delivery process. It serves to:
-
Condense and protect the nucleic acid: The lipid bilayer encapsulates the nucleic acid, shielding it from enzymatic degradation by nucleases present in the extracellular environment and within the cell.
-
Facilitate cellular uptake: The net positive charge of the lipoplex promotes interaction with the negatively charged proteoglycans on the surface of cell membranes, initiating cellular internalization.
The overall process of Dotap-mediated nucleic acid delivery can be broken down into several key stages, each presenting its own set of challenges and opportunities for optimization.
Physicochemical Characteristics of Dotap Lipoplexes
The efficiency of gene delivery is intrinsically linked to the physicochemical properties of the Dotap-nucleic acid lipoplexes. These properties are highly dependent on the formulation parameters, including the lipid composition (the presence of helper lipids), the charge ratio of cationic lipid to nucleic acid, and the preparation method.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from various studies on the particle size (Z-average diameter), zeta potential (a measure of surface charge), and transfection efficiency of different Dotap-based lipoplex formulations.
Table 1: Physicochemical Properties of Dotap-based Liposomes and Lipoplexes
| Cationic Lipid | Helper Lipid(s) | Molar Ratio (Cationic:Helper) | Nucleic Acid | Charge Ratio (+/-) | Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference(s) |
| Dotap | DOPE | 1:1 | siRNA | 4:1 | 179.1 ± 5.7 | +42.8 ± 1.5 | 0.16 ± 0.01 | |
| Dotap | Cholesterol | 1:1 | - | - | 108.2 ± 0.6 | +28.21 ± 4.31 | < 0.2 | |
| Dotap | Cholesterol | 1:3 | mRNA | - | ~200 | - | - | |
| Dotap | DOPE | 1:1 | pDNA | 1 | 7121 ± 942.2 | -2.8 ± 0.85 | - | |
| Dotap | DOPE | 1:1 | pDNA | 10 | 1477 ± 100.3 | +14.8 ± 1.49 | - | |
| Dotap | DOPE | 1:1 | pDNA | 25 | 727 ± 74.0 | +26.1 ± 2.05 | - | |
| Dotap | DOPE | 1:1 | pDNA | 50 | 561 ± 29.7 | +38.7 ± 0.89 | - | |
| Dotap | DSPE | - | siRNA | 4:1 | 216.3 ± 27.3 | +48.7 ± 2.7 | 0.19 ± 0.07 | |
| Dotap | DPPE | - | siRNA | 4:1 | 163.7 ± 6.5 | +41.1 ± 0.7 | 0.21 ± 0.01 | |
| Dotap | DMPE | - | siRNA | 4:1 | 184.0 ± 5.6 | +47.8 ± 2.2 | 0.20 ± 0.01 | |
| Dotap | DSPC | - | siRNA | 4:1 | 228.7 ± 1.5 | +32.2 ± 0.7 | 0.26 ± 0.00 | |
| Dotap | DPPC | - | siRNA | 4:1 | 200.8 ± 2.8 | +26.6 ± 2.8 | 0.23 ± 0.00 | |
| Dotap | DMPC | - | siRNA | 4:1 | 240.5 ± 1.9 | +31.3 ± 1.1 | 0.28 ± 0.02 | |
| Dotap | DOPC | - | siRNA | 4:1 | 227.3 ± 4.1 | +35.2 ± 0.1 | 0.25 ± 0.00 | |
| Dotap | POPC | - | siRNA | 4:1 | 233.1 ± 3.0 | +31.3 ± 0.6 | 0.28 ± 0.01 |
Note: This table is a compilation of data from multiple sources and experimental conditions may vary.
Table 2: Transfection Efficiency of Various Dotap Formulations
| Cationic Lipid | Helper Lipid | Molar Ratio (Cationic:Helper) | Cell Line | Nucleic Acid | Transfection Efficiency (%) | Reference(s) |
| Dotap | Cholesterol | 1:3 (non-PEGylated) | SK-OV-3 | mRNA | 49.4 ± 2.12 | |
| Dotap | Cholesterol | 1:2 (PEGylated) | SK-OV-3 | mRNA | ~25 | |
| Dotap | DOPE | 1:1 | CaCo-2 | pDNA | ~10-20 | |
| Dotap | DOPE | 1:1 | HEK293 | pDNA | ~60-70 | |
| Dotap | Cholesterol | - | HuH7 | pDNA (minicircle) | 13.2 | |
| AL-A12 + Dotap | Cholesterol | - | HuH7 | pDNA (minicircle) | 31.5 |
Experimental Protocols
This section provides detailed methodologies for the preparation of Dotap-based liposomes, the formation of lipoplexes with nucleic acids, and a general protocol for cell transfection.
Preparation of Dotap-based Liposomes
Several methods can be employed to prepare Dotap-containing liposomes. The choice of method can influence the size, lamellarity, and stability of the resulting vesicles.
Method 1: Thin-Film Hydration followed by Extrusion
This is a widely used method for producing unilamellar vesicles of a defined size.
-
Materials:
-
This compound
-
Helper lipid (e.g., DOPE or Cholesterol)
-
Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen gas source
-
Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
-
Protocol:
-
Dissolve Dotap and the helper lipid in chloroform at the desired molar ratio in a round-bottom flask.
-
Create a thin lipid film on the inner surface of the flask by removing the chloroform using a rotary evaporator under reduced pressure.
-
Further dry the lipid film under a stream of nitrogen gas to remove any residual solvent.
-
Hydrate the lipid film by adding sterile, nuclease-free water or buffer and agitating (e.g., vortexing or sonicating) to form multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs) with a uniform size, pass the MLV suspension through a liposome extruder equipped with a polycarbonate membrane of a defined pore size (e.g., 100 nm) for a specific number of passes (typically 11-21 times).
-
Store the prepared liposomes at 4°C.
-
Method 2: Ethanol (B145695) Injection
This method is rapid and can produce small liposomes.
-
Materials:
-
This compound
-
Helper lipid(s)
-
Ethanol
-
Sterile, nuclease-free water or buffer
-
-
Protocol:
-
Dissolve the lipids (Dotap and helper lipids) in ethanol.
-
Rapidly inject the ethanolic lipid solution into a stirred aqueous phase (water or buffer).
-
The rapid dilution of ethanol causes the lipids to precipitate and self-assemble into liposomes.
-
The residual ethanol can be removed by dialysis or evaporation.
-
Formation of Dotap-Nucleic Acid Lipoplexes
The formation of stable lipoplexes is crucial for successful transfection. The charge ratio of positive charges from the cationic lipid to negative charges from the nucleic acid's phosphate backbone (N/P ratio) is a key parameter to optimize.
-
Materials:
-
Prepared Dotap-based liposomes
-
Nucleic acid (pDNA, mRNA, or siRNA) stock solution
-
Serum-free cell culture medium (e.g., Opti-MEM) or a suitable buffer (e.g., HBS)
-
-
Protocol:
-
In a sterile tube, dilute the required amount of nucleic acid in serum-free medium or buffer.
-
In a separate sterile tube, dilute the appropriate amount of Dotap liposome suspension in the same serum-free medium or buffer to achieve the desired N/P ratio.
-
Add the diluted nucleic acid solution to the diluted liposome suspension.
-
Mix gently by pipetting up and down. Do not vortex.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.
-
Cell Transfection Protocol (General)
This protocol provides a general guideline for transfecting adherent cells in a 6-well plate format. Optimization is essential for each cell type and nucleic acid.
-
Materials:
-
Adherent cells
-
Complete cell culture medium (with or without serum)
-
Prepared Dotap-nucleic acid lipoplexes
-
Phosphate-buffered saline (PBS)
-
-
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection.
-
Transfection: a. Gently aspirate the culture medium from the cells. b. Wash the cells once with sterile PBS. c. Add serum-free medium to the tube containing the prepared lipoplexes to the desired final volume. d. Add the lipoplex-containing medium dropwise to the cells. e. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a humidified CO2 incubator.
-
Post-transfection: After the incubation period, replace the transfection medium with fresh, complete culture medium.
-
Assay: Analyze for gene expression or knockdown at an appropriate time point (e.g., 24-72 hours) post-transfection.
-
Visualizing the Pathway: From Complex to Cytosol
The journey of a nucleic acid delivered by Dotap is a multi-step process. The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the proposed signaling pathway for cellular uptake and endosomal escape.
Experimental Workflow: Lipoplex Formation and Transfection
Caption: Workflow for Dotap-mediated nucleic acid delivery.
Cellular Uptake and Endosomal Escape Pathway
Caption: Cellular uptake and endosomal escape of Dotap lipoplexes.
The prevailing model for the endosomal escape of Dotap-based lipoplexes involves the interaction between the cationic lipids of the lipoplex and the anionic lipids present in the endosomal membrane. This interaction can lead to the destabilization of the endosomal membrane. Helper lipids, such as DOPE, play a crucial role in this process. DOPE has a conical shape and can promote the formation of non-bilayer lipid structures, such as the inverted hexagonal (HII) phase, which disrupts the endosomal membrane and facilitates the release of the nucleic acid cargo into the cytoplasm.
Conclusion
This compound remains a cornerstone of non-viral gene delivery due to its straightforward mechanism of action and amenability to formulation optimization. The electrostatic interaction with nucleic acids drives the formation of protective lipoplexes that can efficiently enter cells. The success of transfection, however, is critically dependent on overcoming the endosomal barrier. By carefully selecting helper lipids and optimizing formulation parameters such as the charge ratio, researchers can significantly enhance the efficiency of Dotap-mediated nucleic acid delivery. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the development of next-generation gene therapies. Further research into the intricate molecular mechanisms of endosomal escape will undoubtedly pave the way for even more effective and targeted delivery systems.
References
- 1. The role of the helper lipid on the DNA transfection efficiency of lipopolyplex formulations. - UCL Discovery [discovery.ucl.ac.uk]
- 2. biontex.com [biontex.com]
- 3. Liposome nano‐formulation with cationic polar lipid DOTAP and cholesterol as a suitable pH‐responsive carrier for molecular therapeutic drug (all‐trans retinoic acid) delivery to lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical characterization and purification of cationic lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DOTAP Chloride-Mediated Transfection
For Researchers, Scientists, and Drug Development Professionals
Introduction
DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) chloride is a widely utilized cationic lipid for the transfection of nucleic acids, such as plasmid DNA and RNA, into eukaryotic cells.[1][2] Its positive charge facilitates the formation of complexes with negatively charged nucleic acids, enabling their delivery across the cell membrane.[3][4] This document provides a detailed, step-by-step protocol for performing DOTAP chloride-mediated transfection, along with data tables for optimization and diagrams illustrating the workflow and mechanism of action. This method is noted for its efficiency and gentle handling of cells, often showing high transfection rates both in the presence and absence of serum.[5]
Mechanism of Action
DOTAP-mediated transfection begins with the electrostatic interaction between the positively charged DOTAP liposomes and the negatively charged phosphate (B84403) backbone of the nucleic acid. This interaction leads to the formation of stable, condensed complexes known as lipoplexes. The net positive charge of these lipoplexes facilitates their binding to the negatively charged proteoglycans on the cell surface. Subsequently, the lipoplexes are internalized by the cell, primarily through endocytosis. Once inside the endosome, the lipoplex must escape into the cytoplasm to release its nucleic acid cargo. For plasmid DNA, the genetic material must then be transported to the nucleus for gene expression to occur.
Caption: Mechanism of DOTAP-mediated nucleic acid transfection.
Experimental Protocols
This section outlines the step-by-step procedures for preparing DOTAP liposomes (if not using a pre-formulated solution) and performing the transfection.
I. Preparation of Cationic Liposomes (Thin-Film Hydration Method)
This protocol is for researchers preparing their own DOTAP liposomes. If using a commercial DOTAP transfection reagent, you may proceed to section II.
-
Lipid Preparation : Dissolve this compound and a helper lipid (e.g., DOPE or cholesterol) in chloroform (B151607) to a working concentration of 1-10 mg/mL. Common molar ratios of DOPE to cationic lipid are 1:1 and 3:1.
-
Mixing : In a glass vial, aliquot the desired amounts of each lipid solution.
-
Solvent Evaporation : Evaporate the chloroform under a gentle stream of nitrogen or argon gas. This will form a thin lipid film on the bottom of the vial.
-
Vacuum Drying : Place the vial under a vacuum for 10-15 minutes to remove any residual solvent.
-
Hydration : Re-suspend the lipid film in sterile, distilled water to a concentration that is twice the final desired concentration.
-
Sonication : Bath sonicate the lipid dispersion for 2-5 minutes until the solution becomes clear.
-
Buffer Addition : Add an equal volume of a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) and sonicate for an additional 2 minutes.
-
Sterilization (Optional) : The liposome solution can be sterilized by passing it through a 0.22 µm filter.
II. Step-by-Step Transfection Protocol
This protocol is a general guideline and should be optimized for specific cell types and nucleic acids. The example below is for a 6-well plate format.
-
Cell Seeding : The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency on the day of transfection. For HEK293 cells, a density of 2 x 10^5 cells per well is a good starting point.
-
Nucleic Acid Dilution : In a sterile tube, dilute 2.5 µg of plasmid DNA into a serum-free medium or buffer (e.g., HBS) to a final volume of 50-100 µL. Mix gently.
-
DOTAP Reagent Dilution : In a separate sterile tube, dilute 5-20 µl of the DOTAP reagent in a serum-free medium or buffer to a final volume of 50-100 µL.
-
Lipoplex Formation : Add the diluted nucleic acid solution to the diluted DOTAP reagent. Mix gently by pipetting up and down several times. Do not vortex or centrifuge .
-
Incubation : Incubate the mixture for 10-20 minutes at room temperature to allow for the formation of lipoplexes.
-
Transfection :
-
Gently wash the cells once with sterile PBS or serum-free medium.
-
Add 800 µL of serum-free medium to the tube containing the lipoplexes to bring the total volume to 1 mL.
-
Add the 1 mL of the lipoplex-containing medium dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation with Cells : Incubate the cells with the transfection mixture for 3-10 hours at 37°C in a CO2 incubator. The optimal incubation time can vary and may extend up to 72 hours for some cell types without significant cytotoxicity.
-
Medium Replacement : After the incubation period, replace the transfection medium with a fresh, complete growth medium.
-
Post-Transfection Analysis : Incubate the cells for 24-72 hours post-transfection before assaying for transgene expression.
Caption: Experimental workflow for this compound transfection.
Data Presentation: Optimization Parameters
The efficiency of DOTAP-mediated transfection is influenced by several factors. The following tables summarize key quantitative parameters that can be optimized for your specific cell line and nucleic acid.
Table 1: Reagent Concentrations and Ratios
| Parameter | Recommended Range | Notes |
| DOTAP:Nucleic Acid Ratio (µl:µg) | 2:1 to 4:1 | A good starting point for optimization. |
| DOTAP:Nucleic Acid Ratio (µg:µg) | 5:1 to 10:1 | For liposome preparations. |
| Nucleic Acid per well (6-well plate) | 0.5 - 2.5 µg | Can be optimized based on cell type and construct. |
| DOTAP Concentration in Medium | Do not exceed 40 µl/ml | High concentrations can be cytotoxic. |
| Lipid Concentration (for mRNA) | 62.5 µM | Found to be optimal in one study. |
Table 2: Incubation Times and Conditions
| Parameter | Recommended Duration | Notes |
| Lipoplex Formation Time | 10 - 20 minutes | At room temperature. |
| Incubation with Cells | 3 - 10 hours | Can be extended up to 72 hours for some cell lines. |
| Post-Transfection Analysis | 24 - 72 hours | Allows for sufficient time for gene expression. |
Table 3: Cell Seeding Densities (for a 6-well plate)
| Cell Type | Seeding Density (cells/well) | Confluency at Transfection |
| General Adherent Cells | 1.0 - 3.0 x 10^5 | 60 - 80% |
| HEK293 | 2.0 x 10^5 | ~70% |
Safety and Handling
This compound should be handled with care. It is recommended to wear personal protective equipment, including gloves, eye shields, and a dust mask for the powder form. Store the reagent according to the manufacturer's instructions, typically at -20°C for the solid form and 4°C for liposomal formulations. Avoid ingestion, inhalation, and contact with skin and eyes.
References
Preparation of DOTAP Chloride Liposomes Using Thin-Film Hydration: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cationic liposomes are increasingly utilized as non-viral vectors for the delivery of therapeutic molecules such as nucleic acids (siRNA, plasmid DNA) and various drugs. Their positive surface charge facilitates interaction with negatively charged cell membranes and genetic material, promoting cellular uptake and endosomal escape. Among the various cationic lipids, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) chloride is a widely used and effective component in liposomal formulations. The thin-film hydration method is a common, straightforward, and reproducible technique for preparing liposomes in a laboratory setting. This document provides a detailed protocol for the preparation of DOTAP chloride liposomes using this method, along with key experimental considerations and characterization techniques.
Core Principles of Thin-Film Hydration
The thin-film hydration method involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film on the inner surface of a round-bottom flask. This film is then hydrated with an aqueous buffer, leading to the spontaneous formation of multilamellar vesicles (MLVs). Subsequent size reduction techniques, such as extrusion or sonication, are employed to produce unilamellar vesicles (ULVs) of a desired size.
Experimental Protocols
Materials
-
DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) chloride
-
Helper lipid (e.g., Cholesterol, DOPE - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Organic solvent (e.g., Chloroform (B151607), or a mixture of Chloroform and Methanol)
-
Hydration buffer (e.g., Phosphate-buffered saline (PBS) pH 7.4, HEPES buffer, or nuclease-free water)[1][2]
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)[2]
-
Syringes
-
Inert gas (e.g., Nitrogen or Argon)
Protocol 1: Preparation of Cationic DOTAP/Cholesterol Liposomes
This protocol describes the preparation of cationic liposomes composed of DOTAP and Cholesterol. Cholesterol is often included in liposomal formulations to improve membrane stability and reduce drug leakage.[3]
-
Lipid Dissolution:
-
Weigh the desired amounts of this compound and cholesterol. A common molar ratio is 7:3 (DOTAP:Cholesterol).[4]
-
Dissolve the lipids in a suitable volume of chloroform (e.g., 5 mL) in a round-bottom flask.
-
Gently swirl the flask until the lipids are completely dissolved and the solution is clear.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the lipid's transition temperature (Tc). For DOTAP, a temperature of around 40°C is suitable.
-
Rotate the flask and apply a vacuum to evaporate the organic solvent. A thin, uniform lipid film will form on the inner surface of the flask.
-
To ensure complete removal of the solvent, further dry the film under a stream of nitrogen gas or in a vacuum desiccator overnight.
-
-
Hydration:
-
Add the desired volume of pre-warmed hydration buffer (e.g., ultrapure water or PBS) to the flask to achieve the final lipid concentration (e.g., 1 mg/mL).
-
Agitate the flask by hand-shaking or vortexing above the Tc of the lipids until the lipid film is fully suspended. This process may take 30-60 minutes and results in a milky suspension of multilamellar vesicles (MLVs).
-
-
Sizing (Extrusion):
-
To obtain unilamellar vesicles with a defined size, the MLV suspension is subjected to extrusion.
-
Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder and the liposome suspension to a temperature above the Tc of the lipids.
-
Pass the MLV suspension through the extruder multiple times (e.g., 11-21 times) to form unilamellar vesicles. A two-step extrusion process, using 100 nm and then 50 nm membranes, can also be performed to achieve smaller and more uniform liposomes.
-
The resulting liposome suspension should appear more translucent than the initial MLV suspension.
-
-
Storage:
-
Store the prepared liposomes at 4°C. For long-term stability, it is recommended to store them at 4°C to minimize aggregation and degradation.
-
Protocol 2: Preparation of Cationic DOTAP/DOPE Liposomes for Gene Delivery
This protocol outlines the preparation of liposomes containing DOTAP and DOPE. DOPE is a fusogenic lipid that can enhance the endosomal escape of encapsulated genetic material, thereby increasing transfection efficiency.
-
Lipid Dissolution:
-
Dissolve DOTAP and DOPE in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1).
-
-
Thin-Film Formation:
-
Follow the same procedure as described in Protocol 1, Step 2, to form a thin lipid film.
-
-
Hydration:
-
Hydrate the lipid film with a suitable buffer, such as nuclease-free water or HEPES, by vortexing or sonicating to form MLVs.
-
-
Sizing (Sonication or Extrusion):
-
For smaller unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator in an ice bath.
-
Alternatively, for a more defined size distribution, follow the extrusion procedure described in Protocol 1, Step 4.
-
-
Storage:
-
Store the liposomes at 4°C.
-
Data Presentation
The physicochemical characteristics of the prepared liposomes are critical for their function and should be thoroughly evaluated. The following tables summarize typical quantitative data for DOTAP-based liposomes prepared by thin-film hydration.
| Formulation | Molar Ratio | Solvent | Hydration Buffer | Sizing Method | Mean Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DOTAP:Cholesterol | 7:3 | Chloroform | Ultrapure Water | Extrusion (100 nm then 50 nm) | 60-70 | < 0.2 | +15.9 to +39.9 | |
| DOTAP:Cholesterol:ATRA | 5:4:1 | Chloroform | PBS (pH 7.4) | Ultrasonication | ~150 | Not Reported | +40 to +60 | |
| DOTAP:DOPE | 1:1 | Chloroform | Nuclease-free water/HEPES | Extrusion (100 nm) | ~100 | Not Reported | Positive |
Note: The final characteristics of the liposomes can vary depending on the specific experimental conditions.
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols for DOTAP Chloride Formulations with DOPE and Cholesterol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, characterization, and application of DOTAP chloride-based lipid nanoparticles (LNPs) incorporating the helper lipids 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and cholesterol. This combination of lipids is widely utilized for the non-viral delivery of nucleic acids, such as plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA), in both in vitro and in vivo research settings.
Introduction to DOTAP-Based Formulations
1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) is a cationic lipid that serves as the primary component for complexing with negatively charged nucleic acids through electrostatic interactions.[1] The inclusion of helper lipids like DOPE and cholesterol is crucial for enhancing the stability, transfection efficiency, and overall performance of the formulation.[2]
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): A fusogenic lipid that facilitates the endosomal escape of the nucleic acid payload into the cytoplasm.[3] Its unique molecular shape promotes the transition from a bilayer to a hexagonal phase within the acidic environment of the endosome, disrupting the endosomal membrane and releasing the cargo.[3]
-
Cholesterol: A critical component for modulating the fluidity and stability of the lipid bilayer.[2] It helps to increase liposome (B1194612) stability in the presence of serum, reduce non-specific interactions, and can influence the overall transfection efficiency.
Data Summary of DOTAP/DOPE/Cholesterol Formulations
The physicochemical properties of DOTAP-based liposomes are critical for their biological activity. The following tables summarize representative quantitative data from various studies.
Table 1: Physicochemical Characteristics of DOTAP/DOPE/Cholesterol Liposomes and Lipoplexes
| Formulation (Molar Ratio) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DOTAP/DOPE (1:1) | ~163 ± 10 | ~0.1 ± 0.035 | - | |
| DOTAP/Cholesterol (1:1) | ~163 ± 10 | ~0.1 ± 0.035 | - | |
| DOTAP/DOPE/Cholesterol (1:1:2.1) | ~163 ± 10 | ~0.1 ± 0.035 | - | |
| DOTAP/DOPE/Cholesterol/Chol-PEG | - | - | - | |
| D2CH Lipoplexes (DOTAP/DOPE/HSPC/Cholesterol/mPEG-DSPE) | 147.5 ± 2.89 | - | 12.26 ± 0.54 | |
| DOTAP/Cholesterol (1:3) Lipoplexes (mRNA) | - | - | - | |
| DOTAP/Cholesterol (5:4) | - | - | 31.4 ± 2.5 |
Table 2: Transfection Efficiency and Cytotoxicity
| Formulation | Cell Line | Transfection Efficiency | Cytotoxicity | Reference |
| DOTAP/DOPE/Cholesterol/Chol-PEG (N/P 3) | HEK293 | - | Cell viability ~90% | |
| DOTAP/DOPE/Cholesterol/Chol-PEG (Cas9/sgRNA) | HEK293-GFP | 39% GFP knockout | - | |
| DOTAP/Cholesterol (1:3) (mRNA) | SK-OV-3 | 49.4 ± 2.12% | - | |
| Commercial Reagent (JetPRIME) | SK-OV-3 | 38.06 ± 3.68% | - |
(N/P ratio refers to the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate (B84403) groups in the nucleic acid.)
Experimental Protocols
Protocol 1: Preparation of DOTAP/DOPE/Cholesterol Liposomes by Thin-Film Hydration
This is a widely used method for preparing multilamellar vesicles (MLVs), which can subsequently be sized down to form unilamellar vesicles.
Materials:
-
This compound
-
DOPE
-
Cholesterol
-
Nuclease-free water or buffer (e.g., HEPES-buffered saline (HBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen or Argon gas
-
Water bath sonicator or extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Lipid Dissolution: Dissolve DOTAP, DOPE, and cholesterol in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1:1). Ensure complete dissolution of all lipid components.
-
Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the chloroform under vacuum to form a thin, uniform lipid film on the inner surface of the flask. A water bath set to 37-45°C can facilitate this process.
-
Drying: Further dry the lipid film under a stream of nitrogen or argon gas for at least 15-30 minutes to remove any residual solvent.
-
Hydration: Hydrate the lipid film with nuclease-free water or a suitable buffer by gentle rotation. This will form a milky suspension of multilamellar vesicles (MLVs).
-
Sizing (Optional but Recommended):
-
Sonication: Bath sonicate the MLV suspension to reduce the particle size and create small unilamellar vesicles (SUVs).
-
Extrusion: For a more uniform size distribution, extrude the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder. This process should be repeated 10-20 times.
-
-
Storage: Store the prepared liposomes at 4°C.
Protocol 2: Formation of Lipoplexes (Liposome-Nucleic Acid Complexes)
Materials:
-
Prepared DOTAP/DOPE/Cholesterol liposomes
-
Nucleic acid (pDNA, mRNA, or siRNA) stock solution
-
Serum-free cell culture medium (e.g., Opti-MEM) or buffer (e.g., HBS)
Procedure:
-
Dilution: In separate sterile tubes, dilute the required amounts of the liposome suspension and the nucleic acid stock solution in serum-free medium or buffer. The amounts will depend on the desired N/P ratio.
-
Complexation: Gently add the diluted nucleic acid solution to the diluted liposome suspension and mix by pipetting up and down. Do not vortex.
-
Incubation: Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.
Protocol 3: In Vitro Transfection of Adherent Cells
Materials:
-
Adherent cells seeded in a multi-well plate (50-70% confluency)
-
Complete cell culture medium
-
Prepared DOTAP/DOPE/Cholesterol-nucleic acid lipoplexes
Procedure:
-
Cell Preparation: One day prior to transfection, seed the cells in a multi-well plate to ensure they are in a logarithmic growth phase on the day of transfection.
-
Medium Change: Just before adding the lipoplexes, remove the old medium and wash the cells once with serum-free medium or PBS.
-
Transfection: Add the prepared lipoplex solution to the cells.
-
Incubation: Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.
-
Medium Replacement: After the incubation period, remove the transfection medium and replace it with fresh, complete (serum-containing) cell culture medium.
-
Assay: Analyze the cells for gene expression or gene silencing at an appropriate time point (e.g., 24-72 hours) post-transfection.
Visualizations
Caption: Experimental workflow for liposome preparation and cell transfection.
Caption: Mechanism of cellular uptake and endosomal escape.
References
Protocol for DNA Plasmid Delivery Using DOTAP Chloride: Application Notes for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to utilizing DOTAP (N-[1-(2,3-Dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride) for the efficient delivery of plasmid DNA into mammalian cells. Included are detailed protocols, quantitative data for optimizing transfection, and visualizations of the underlying mechanisms and workflows.
Introduction
DOTAP chloride is a cationic lipid that has become a widely used reagent for the transfection of nucleic acids into eukaryotic cells. Its positively charged headgroup facilitates the electrostatic interaction with negatively charged phosphate (B84403) backbones of DNA, leading to the formation of stable lipid-DNA complexes known as lipoplexes.[1][2] These lipoplexes, possessing a net positive charge, can then interact with the negatively charged cell membrane, enabling the delivery of the plasmid DNA into the cytoplasm, primarily through endocytosis.[1][3] The gentle nature of this delivery method often results in low cytotoxicity compared to other transfection techniques. Successful transfection with DOTAP is dependent on several factors, including the cell type, the ratio of DOTAP to DNA, and cell culture conditions.
Mechanism of Action
The process of DOTAP-mediated DNA delivery can be summarized in the following key steps:
-
Lipoplex Formation: The positively charged DOTAP liposomes electrostatically interact with the negatively charged plasmid DNA, condensing it into stable lipoplex particles.
-
Adsorption to Cell Surface: The net positive charge of the lipoplexes promotes their binding to the negatively charged proteoglycans on the cell surface.
-
Cellular Uptake: The lipoplexes are internalized by the cell, primarily through endocytosis.
-
Endosomal Escape: To be effective, the lipoplex must escape from the endosome before degradation by lysosomal enzymes, releasing the DNA into the cytoplasm.
-
Nuclear Entry and Gene Expression: The plasmid DNA must then enter the nucleus for the host cell's machinery to transcribe the gene into mRNA, which is subsequently translated into the desired protein.
Quantitative Data for Transfection Optimization
The efficiency of DOTAP-mediated transfection and the viability of the cells are influenced by several parameters. The following tables provide a summary of key quantitative data to guide the optimization process for different cell lines. It is important to note that optimal conditions can vary depending on the specific plasmid, cell passage number, and experimental setup.
Table 1: Recommended Starting Conditions for Plasmid Transfection in a 6-Well Plate
| Parameter | HEK293 Cells | CHO Cells | HeLa Cells |
| Cell Seeding Density | 2 x 10^5 cells/well | 80-90% confluency | 60-70% confluency |
| Plasmid DNA per well | 2.0 - 2.5 µg | 2.0 - 4.0 µg | 2.5 µg |
| DOTAP Reagent (1 mg/mL) per well | 4.0 - 10.0 µL | 4.0 - 10.0 µL | 5.0 - 10.0 µL |
| DOTAP:DNA Ratio (µL:µg) | 2:1 to 4:1 | 2:1 to 5:1 | 2:1 to 4:1 |
| Incubation Time with Lipoplexes | 4 - 6 hours | 24 - 48 hours | 24 - 48 hours |
Table 2: Influence of DOTAP:Cholesterol Molar Ratio on Transfection Efficiency
| Cell Line | DOTAP:Cholesterol Molar Ratio | Transfection Efficiency (%) | Reference |
| SK-OV-3 | 1:3 | 49.4 ± 2.12 | |
| Murine Dendritic Cells | 1:1 | ~40 (in serum) |
Table 3: Cytotoxicity of DOTAP in Various Cell Lines
| Cell Line | Assay | DOTAP Concentration | Cell Viability (%) | Reference |
| CaSki | MTT Assay | 10 µM | ~100 | |
| CaSki | MTT Assay | 40 µM | Slightly Toxic | |
| Rainbow Trout Gill Cells | Viability Assay | 20 µg/mL | ~42 | |
| Rainbow Trout Gill Cells | Viability Assay | 100 µg/mL | <10 |
Experimental Protocols
The following are detailed protocols for the transfection of adherent cells in 6-well and 24-well plates. These protocols should be adapted and optimized for specific cell lines and experimental requirements.
Protocol 1: Transfection of Adherent Cells in a 6-Well Plate
This protocol is optimized for a 6-well plate format but can be scaled for other vessel sizes.
Materials:
-
Adherent cells (e.g., HEK293, CHO, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
DOTAP transfection reagent (1 mg/mL stock solution)
-
High-purity plasmid DNA (OD260/280 ratio of 1.8–2.0)
-
Serum-free medium (e.g., Opti-MEM®)
-
Sterile phosphate-buffered saline (PBS)
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density to achieve 70-90% confluency on the day of transfection. For HEK293 cells, this is approximately 2 x 10^5 cells per well in 2 mL of complete growth medium.
-
Preparation of DOTAP-DNA Complexes (per well): a. In a sterile microcentrifuge tube, dilute 2.5 µg of plasmid DNA in 100 µL of serum-free medium. Mix gently. b. In a separate sterile microcentrifuge tube, dilute 5-10 µL of DOTAP reagent in 100 µL of serum-free medium. Mix gently. The optimal DOTAP:DNA ratio should be determined empirically. c. Add the diluted DNA solution to the diluted DOTAP solution. Do not vortex. Mix gently by pipetting up and down several times. d. Incubate the mixture at room temperature for 15-20 minutes to allow for the formation of lipoplexes.
-
Transfection: a. Gently aspirate the growth medium from the wells. b. Wash the cells once with 1 mL of sterile PBS. c. Add 800 µL of serum-free medium to the tube containing the DOTAP-DNA complexes to bring the total volume to 1 mL. d. Add the 1 mL of the complex-containing medium dropwise to each well. e. Gently rock the plate to ensure even distribution of the complexes.
-
Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Post-Transfection: After the incubation period, aspirate the transfection medium and replace it with 2 mL of fresh, complete growth medium.
-
Assay for Gene Expression: Incubate the cells for 24-72 hours post-transfection before assaying for transgene expression. The optimal time will depend on the specific plasmid and protein being expressed.
Protocol 2: Transfection of Adherent Cells in a 24-Well Plate
Materials:
-
Same as for the 6-well plate protocol, but with a 24-well tissue culture plate.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate to achieve 70-90% confluency on the day of transfection.
-
Preparation of DOTAP-DNA Complexes (per well): a. In a sterile microcentrifuge tube, dilute 0.5 µg of plasmid DNA into 25 µL of serum-free medium. b. In a separate sterile microcentrifuge tube, dilute 1.5 µL of DOTAP reagent into 25 µL of serum-free medium. c. Combine the diluted DNA and DOTAP solutions and mix gently. d. Incubate at room temperature for 15-20 minutes.
-
Transfection: a. Gently aspirate the culture medium and wash the cells once with sterile PBS. b. Add 450 µL of pre-warmed, complete culture medium to each well. c. Add the 50 µL of the DOTAP-DNA complex to each well and gently rock the plate.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Post-Transfection and Assay: Follow the same procedure as for the 6-well plate.
Troubleshooting
Table 4: Common Problems and Solutions in DOTAP Transfection
| Problem | Possible Cause | Recommended Solution |
| Low Transfection Efficiency | Suboptimal cell confluency | Ensure cells are 70-90% confluent at the time of transfection. |
| Poor quality or low concentration of DNA | Use high-purity plasmid DNA (OD260/280 of 1.8-2.0). Confirm DNA concentration. | |
| Incorrect DOTAP:DNA ratio | Optimize the ratio of DOTAP to DNA (e.g., test ratios from 1:1 to 5:1 µL:µg). | |
| Presence of serum or antibiotics during complex formation | Prepare DOTAP-DNA complexes in serum-free and antibiotic-free medium. | |
| High Cell Death | High concentration of DOTAP or DNA | Reduce the amount of DOTAP and/or DNA used. Perform a dose-response curve to determine the optimal concentration. |
| Extended incubation with transfection complexes | Reduce the incubation time of the cells with the lipoplexes (e.g., to 4 hours). | |
| Cells are not healthy | Use cells that are in the exponential growth phase and have been passaged regularly. |
By following these protocols and optimization guidelines, researchers can effectively utilize this compound for the successful delivery of plasmid DNA in a variety of research applications.
References
Application Notes and Protocols for Dotap Chloride-Mediated Transfection of siRNA and Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dotap chloride (1,2-dioleoyl-3-trimethylammonium-propane chloride) is a widely utilized cationic lipid that serves as an effective transfection reagent for the delivery of negatively charged molecules, such as small interfering RNAs (siRNAs) and oligonucleotides, into eukaryotic cells.[1] Its positively charged quaternary ammonium (B1175870) headgroup facilitates electrostatic interactions with the phosphate (B84403) backbone of nucleic acids, leading to the spontaneous formation of stable lipid-nucleic acid complexes, known as lipoplexes.[2][3] These lipoplexes protect the nucleic acid cargo from degradation by nucleases and enable efficient cellular uptake, making Dotap a valuable tool for gene silencing studies, therapeutic development, and other applications requiring intracellular delivery of oligonucleotides.[2][4]
This document provides a comprehensive guide to using this compound for siRNA and oligonucleotide transfection, including detailed protocols, quantitative data on transfection efficiency, and strategies for optimizing experimental conditions.
Mechanism of Action
The transfection process using this compound involves a multi-step mechanism that ensures the successful delivery of siRNA or oligonucleotides into the cytoplasm of the target cell.
-
Lipoplex Formation: Positively charged Dotap liposomes are mixed with negatively charged siRNA or oligonucleotides. The electrostatic interaction between the cationic lipid headgroups and the nucleic acid's phosphate backbone drives their self-assembly into condensed, positively charged nanoparticles called lipoplexes. This complexation protects the nucleic acid from enzymatic degradation.
-
Cellular Association and Uptake: The net positive charge of the lipoplex facilitates its binding to the negatively charged proteoglycans on the surface of the cell membrane. The primary mechanism of cellular entry is endocytosis, where the cell membrane engulfs the lipoplex, forming an intracellular vesicle known as an endosome.
-
Endosomal Escape and Cargo Release: This is a critical step for successful transfection. The cationic lipids in the lipoplex are thought to interact with and destabilize the endosomal membrane. The inclusion of helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), can enhance this process by promoting a non-bilayer hexagonal phase, which facilitates membrane fusion and disruption. This destabilization allows the siRNA or oligonucleotide to escape the endosome and be released into the cytoplasm, where it can engage with its target.
Caption: Cellular pathway of Dotap-mediated nucleic acid delivery.
Quantitative Data Summary
The efficiency of Dotap-mediated transfection is influenced by numerous factors, including the cell type, the ratio of lipid to nucleic acid, and the formulation of the liposome (i.e., the inclusion of helper lipids). The following tables summarize representative data from published studies.
Table 1: Effect of Dotap Formulation and Ratio on Transfection Efficiency
| Cell Line | Nucleic Acid | Dotap Formulation (molar ratio) | Lipid:NA Ratio (µM lipid to µg NA) | Transfection Efficiency (%) | Cell Viability (%) | Reference |
| SK-OV-3 | mRNA | Dotap:Cholesterol (1:3) | 62.5 : 1 | ~49% | Not specified | |
| HEK-293T | pDNA | Dotap:DOPE (0.5:1) | 12:1 (reagent:DNA) | >10% | ~60% | |
| MCF-7 | siRNA | Dotap:Cholesterol (1:1) | Charge Ratio 5 (+/-) | ~80% knockdown | >90% | |
| A549 | pDNA | Dotap:DOPE (1:1) | Not specified | High | Not specified |
Note: Transfection efficiencies and cell viability are highly context-dependent and can vary significantly based on specific experimental conditions.
Table 2: Physicochemical Properties of Dotap-Based Lipoplexes
| Property | Typical Range | Impact on Transfection | Reference |
| Particle Size (Z-average) | 100 nm - 250 nm | Smaller particles are generally favored for efficient cellular uptake. | |
| Zeta Potential | +30 mV to +60 mV | A positive surface charge is crucial for binding to the negatively charged cell membrane. | |
| Polydispersity Index (PDI) | < 0.3 | A lower PDI indicates a more homogenous lipoplex population, leading to more reproducible results. |
Experimental Protocols
This section provides detailed protocols for the preparation of Dotap-siRNA/oligonucleotide lipoplexes and their subsequent use in cell transfection.
Caption: Workflow for siRNA/oligonucleotide transfection using Dotap.
Protocol 1: Transfection of Adherent Cells
Materials:
-
This compound transfection reagent
-
siRNA or oligonucleotide stock solution (e.g., 20 µM)
-
Adherent cells in culture
-
Complete culture medium (with serum)
-
Serum-free culture medium (e.g., Opti-MEM® or equivalent)
-
Sterile microcentrifuge tubes or plates for mixing
-
Multi-well plates for cell culture
Procedure:
-
Cell Seeding: The day before transfection, seed healthy, actively dividing cells in a multi-well plate to ensure they reach 50-70% confluency at the time of transfection.
-
Lipoplex Preparation (per well of a 24-well plate):
-
a. In a sterile tube, dilute the desired amount of siRNA/oligonucleotide (e.g., 50 nM final concentration) into 25 µL of serum-free medium.
-
b. In a separate sterile tube, dilute the optimized amount of Dotap reagent into 25 µL of serum-free medium. The optimal Dotap:siRNA ratio often needs to be determined empirically but typically ranges from 5 to 10 µl of reagent per µg of nucleic acid.
-
c. Add the diluted siRNA/oligonucleotide solution to the diluted Dotap solution and mix gently by pipetting. Do not vortex.
-
d. Incubate the mixture for 15-30 minutes at room temperature to allow for lipoplex formation.
-
-
Transfection:
-
a. Gently aspirate the old medium from the cells.
-
b. Add 450 µL of fresh, pre-warmed complete culture medium (can be serum-containing) to the cells.
-
c. Add the 50 µL of the Dotap-siRNA/oligonucleotide complex dropwise to the well. Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
a. Incubate the cells at 37°C in a CO₂ incubator for 24 to 72 hours. The optimal incubation time depends on the specific gene target and assay.
-
b. After incubation, harvest the cells and analyze for gene knockdown using appropriate methods such as qPCR (for mRNA levels) or Western blot (for protein levels).
-
Protocol 2: Transfection of Suspension Cells
Procedure:
-
Cell Preparation: On the day of transfection, count the cells and pellet the required number (e.g., 2 x 10⁵ cells) by centrifugation (e.g., 250 x g for 10 minutes).
-
Lipoplex Formation: Prepare the Dotap-siRNA/oligonucleotide complexes as described in Protocol 1, Step 2.
-
Transfection:
-
a. While the lipoplexes are incubating, resuspend the cell pellet in the appropriate volume of fresh, pre-warmed complete culture medium.
-
b. Add the prepared lipoplex mixture directly to the cell suspension.
-
c. Transfer the cell suspension to the desired culture vessel (e.g., multi-well plate, flask).
-
-
Incubation and Analysis: Incubate and analyze the cells as described in Protocol 1, Step 4.
Optimization and Troubleshooting
To achieve maximal transfection efficiency and reproducible results, optimization of several parameters is crucial.
-
Dotap:Nucleic Acid Ratio: The ratio of the positive charges from Dotap to the negative charges from the nucleic acid's phosphate backbone (N/P ratio) is critical. Test a range of ratios to find the optimal balance between high efficiency and low cytotoxicity.
-
Helper Lipids: The inclusion of neutral helper lipids like DOPE or cholesterol can significantly enhance transfection efficiency, particularly in the presence of serum. Formulations with a Dotap:helper lipid molar ratio of 1:1 or 3:1 are often effective.
-
Cell Confluency: Transfect cells when they are in their logarithmic growth phase, typically at 50-70% confluency for adherent cells. Overly confluent or sparse cultures can exhibit reduced transfection efficiency.
-
Presence of Serum: While Dotap can transfect cells in the presence of serum, complex formation should always be performed in a serum-free medium to prevent interference. For sensitive cell lines, transfection in serum-free or reduced-serum media may improve efficiency.
-
Purity of Nucleic Acid: Use highly purified, endotoxin-free siRNA or oligonucleotides, as contaminants can affect cell viability and transfection outcomes.
-
Incubation Time: Optimize the incubation time post-transfection (24-72 hours) to allow for sufficient gene knockdown before analysis.
-
Cytotoxicity: Monitor cell viability after transfection using methods like an MTS assay. If high toxicity is observed, try reducing the concentration of the lipoplex or the incubation time.
References
Aseptic Handling of DOTAP Chloride Solutions: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, maintaining sterility is paramount when working with transfection reagents like DOTAP chloride. This document provides detailed application notes and protocols for the aseptic handling of this compound solutions to ensure experimental reproducibility and prevent contamination.
This compound (1,2-dioleoyl-3-trimethylammonium-propane chloride) is a widely used cationic lipid for the transfection of nucleic acids into eukaryotic cells. Its positive charge facilitates the formation of complexes with negatively charged nucleic acids, which are then taken up by cells. The efficacy and safety of this process are highly dependent on the sterility of the this compound solutions used.
Sterilization of this compound Solutions
Conventional sterilization methods such as autoclaving, UV irradiation, and ethylene (B1197577) oxide treatment are generally not suitable for liposomal formulations, including those containing this compound. These methods can induce physicochemical alterations, such as the degradation of phospholipids, changes in vesicle size, and leakage of encapsulated contents[1].
The recommended methods for sterilizing liposomal solutions are sterile filtration and aseptic manufacturing[1][2].
1.1. Sterile Filtration
Sterile filtration is the most common and preferred method for sterilizing liposome (B1194612) preparations. However, the size and physicochemical properties of liposomes can present challenges, such as filter blockage[3]. Optimization of the filtration process and the liposome formulation is crucial for success[3].
Table 1: Parameters for Sterile Filtration of Liposomal Solutions
| Parameter | Recommendation | Rationale |
| Filter Type | Hydrophilic Polyethersulfone (PES) | Low protein binding and good flow characteristics. |
| Filter Pore Size | 0.22 µm or 0.2 µm | Standard for sterilizing-grade filters to remove bacteria. |
| Prefiltration | 0.45 µm or 0.8 µm pre-filter | Can increase the throughput of the final sterilizing filter by removing larger particles. |
| Liposome Size | < 200 nm (ideally < 150 nm) | Smaller liposomes are less likely to clog the filter pores. A significant increase in throughput is observed with smaller vesicle sizes. |
| Differential Pressure | Optimize for specific formulation and filter | Increasing differential pressure can improve volumetric throughput. |
Aseptic Preparation of this compound Stock Solution
This protocol describes the preparation of a sterile this compound stock solution using aseptic techniques in a laminar flow hood or biological safety cabinet.
2.1. Materials
-
This compound powder
-
Sterile, pyrogen-free organic solvent (e.g., chloroform (B151607) or ethanol)
-
Sterile, pyrogen-free hydration buffer (e.g., HEPES-buffered saline (HBS) or sterile water)
-
Sterile, depyrogenated glass vial
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
-
Rotary evaporator (optional, for lipid film method)
2.2. Protocol
-
Prepare the Work Area: Disinfect the laminar flow hood with 70% ethanol. All materials entering the hood must also be sterilized or disinfected.
-
Dissolve this compound: Aseptically weigh the desired amount of this compound and dissolve it in a minimal amount of sterile organic solvent in the sterile glass vial.
-
Form a Lipid Film (Optional but Recommended): If using a volatile organic solvent like chloroform, evaporate the solvent under a gentle stream of sterile nitrogen or using a rotary evaporator to form a thin lipid film on the bottom of the vial. This increases the surface area for hydration.
-
Hydration: Aseptically add the sterile hydration buffer to the lipid film or the dissolved lipid. The volume will depend on the desired final concentration.
-
Vortexing/Sonication: Vortex the mixture vigorously to form multilamellar vesicles (MLVs). For smaller, unilamellar vesicles (SUVs), sonication can be performed.
-
Sterile Filtration: Draw the liposome suspension into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new sterile vial.
-
Storage: Store the sterile this compound stock solution at the recommended temperature, protected from light.
Table 2: Storage and Stability of this compound Solutions
| Storage Temperature | Duration | Conditions |
| -80°C | Up to 6 months | Protect from light, stored under nitrogen. Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Protect from light, stored under nitrogen. |
| 4°C | Short-term (up to 1 week) | For diluted working solutions. |
Protocol for Aseptic Transfection of Adherent Cells
This protocol provides a general guideline for the transfection of adherent cells in a 6-well plate format using a sterile this compound solution. Optimization is recommended for each specific cell type and nucleic acid.
3.1. Materials
-
Adherent cells in culture
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Sterile this compound solution
-
Nucleic acid (e.g., plasmid DNA)
-
Sterile microcentrifuge tubes
3.2. Protocol
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate to ensure they reach 70-80% confluency at the time of transfection.
-
Preparation of DOTAP-Nucleic Acid Complexes (Lipoplexes):
-
Dilute Nucleic Acid: In a sterile tube, dilute the desired amount of nucleic acid in serum-free medium.
-
Dilute this compound: In a separate sterile tube, dilute the required volume of the sterile this compound stock solution in serum-free medium.
-
Combine: Add the diluted nucleic acid to the diluted this compound solution and mix gently by pipetting. Do not vortex.
-
Incubate: Incubate the mixture at room temperature for 15-20 minutes to allow for the formation of lipoplexes.
-
-
Transfection:
-
Gently aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS or serum-free medium.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
Add the lipoplex solution dropwise to the cells. Gently rock the plate to ensure even distribution.
-
-
Post-Transfection:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
After the incubation period, the medium can be replaced with fresh complete medium.
-
Analyze the cells for gene expression.
-
Table 3: Recommended Starting Ratios for DOTAP-Mediated Transfection
| Parameter | Recommendation |
| DOTAP:DNA Ratio (µL:µg) | 2:1 to 4:1 |
| DNA per well (6-well plate) | 2.5 µg |
| DOTAP (1 mg/mL) per well | 5-10 µL |
| Incubation time for complex formation | 15-20 minutes |
Visualizing the Process: Workflows and Pathways
4.1. Experimental Workflow for Aseptic Preparation of this compound Liposomes
4.2. Cellular Uptake Pathway of DOTAP-Nucleic Acid Lipoplexes
The primary mechanism of cellular uptake for cationic liposome-nucleic acid complexes (lipoplexes) involves electrostatic interactions with the cell surface, followed by endocytosis.
References
Application Notes and Protocols for Lipoplex Formation with DOTAP Chloride for Cellular Uptake
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formation of lipoplexes using the cationic lipid DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) chloride for the efficient cellular uptake of nucleic acids.
Introduction to DOTAP Chloride Lipoplexes
This compound is a widely utilized cationic lipid in the field of non-viral gene delivery.[1] Its positively charged headgroup facilitates the electrostatic interaction with negatively charged nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), leading to the spontaneous self-assembly of lipid-nucleic acid complexes known as lipoplexes. These lipoplexes protect the nucleic acid cargo from degradation and facilitate its entry into cells, making them a valuable tool for in vitro and in vivo transfection applications.[1] The inclusion of helper lipids, such as cholesterol or DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), can further enhance the stability and transfection efficiency of DOTAP-based lipoplexes.[2][3]
Principle of Lipoplex Formation
The formation of lipoplexes is primarily driven by the electrostatic interaction between the cationic headgroups of DOTAP and the anionic phosphate (B84403) backbone of nucleic acids.[4] This interaction leads to the condensation of the nucleic acid and its encapsulation within a lipid bilayer structure. The overall process is entropically driven, resulting from the release of counterions from both the lipid and the nucleic acid upon complexation. The resulting lipoplexes typically have a net positive surface charge, which is crucial for their initial interaction with the negatively charged cell surface, a key step in cellular uptake.
Factors Influencing Lipoplex Characteristics and Stability
The physicochemical properties of lipoplexes, which significantly impact their transfection efficiency, are influenced by several factors:
-
Lipid Composition: The choice of helper lipid can affect the rigidity, stability, and fusogenicity of the lipoplex. Cholesterol is known to increase the stability of lipoplexes in serum, while DOPE can promote endosomal escape due to its fusogenic properties.
-
Charge Ratio (N/P Ratio): This ratio represents the number of moles of cationic lipid amines (N) to the moles of nucleic acid phosphates (P). The N/P ratio is a critical parameter that influences the size, zeta potential, and overall charge of the lipoplexes. Higher charge ratios generally lead to smaller, more positively charged lipoplexes, which can enhance interaction with the cell membrane but may also increase cytotoxicity.
-
Buffer and Ionic Strength: The ionic strength of the medium used for lipoplex formation can affect the electrostatic interactions and the final size of the complexes. It has been shown that high salt concentrations can prevent lipoplex formation or lead to their dissociation.
Mechanism of Cellular Uptake
The cellular uptake of DOTAP-based lipoplexes is a multi-step process that primarily occurs through endocytosis. The positively charged lipoplexes first bind to the negatively charged proteoglycans on the cell surface. Following this initial interaction, the lipoplexes are internalized into the cell through various endocytic pathways. Studies have indicated that lipid raft/caveolae-mediated endocytosis is a primary internalization pathway for DOTAP-based lipoplexes. Macropinocytosis and clathrin-mediated endocytosis have also been implicated, although their contribution can be cell-type and formulation dependent. Once inside the cell, the lipoplexes are trafficked through the endo-lysosomal pathway. For successful transfection, the nucleic acid must escape from the endosomes before being degraded by lysosomal enzymes. The inclusion of fusogenic lipids like DOPE can facilitate this endosomal escape, allowing the nucleic acid to be released into the cytoplasm and subsequently transported to the nucleus for gene expression.
Quantitative Data Summary
The following tables summarize typical quantitative data for DOTAP-based lipoplexes, providing a reference for expected physicochemical characteristics and transfection efficiencies.
Table 1: Physicochemical Properties of DOTAP-Based Lipoplexes
| Lipoplex Composition | N/P Ratio | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DOTAP/Cholesterol | 1:1 to 4:1 | ~200 | < 0.3 | +30 to +50 | |
| DOTAP/DOPE | 1:1 | 152 | - | +42.1 | |
| DOTAP/Cholesterol/ATRA (5:4:1) | - | 231 ± 2.35 | - | +6.4 ± 1.19 | |
| DOTAP/Cholesterol (1:1) with AL-A12 | - | 150-200 | ~0.2 | +43.66 ± 1.19 | |
| DOPE/DOTAP | - | ~300 (in water) | - | ~+60 (in water) |
Table 2: In Vitro Transfection Efficiency of DOTAP-Based Lipoplexes
| Cell Line | Nucleic Acid | Lipoplex Composition | Transfection Efficiency (% of positive cells) | Reference |
| HuH7 | minicircle DNA (GFP) | DOTAP:chol | 5.7% | |
| HuH7 | minicircle DNA (GFP) | DOTAP with AL-A12 | 10.3% | |
| MCF-7 | siRNA | R-DOTAP/cholesterol | ~50% silencing at 10 nM | |
| L929 | pCMV-Luc | DOTAP/DOPE | High luciferase activity | |
| HEK 293 | pGL3 | DOTAP | Significant increase with DDAB-AuNPs |
Experimental Protocols
Protocol 1: Preparation of DOTAP Liposomes by Thin-Film Hydration
This protocol describes a common method for preparing cationic liposomes.
-
Lipid Film Formation:
-
Dissolve DOTAP and a helper lipid (e.g., cholesterol or DOPE) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. A common molar ratio is 1:1 for DOTAP:helper lipid.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a temperature above the lipid's transition temperature (for DOTAP, this can be done at room temperature or slightly elevated, e.g., 40°C) to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the lipid film under high vacuum for at least 1-2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a desired aqueous buffer (e.g., sterile nuclease-free water, HEPES-buffered saline (HBS)) by adding the buffer to the flask. The buffer should be pre-warmed to a temperature above the lipid's transition temperature.
-
Agitate the flask by vortexing or gentle shaking until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).
-
-
Sizing (Optional but Recommended):
-
To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion.
-
Extrusion: Pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times using a liposome (B1194612) extruder. This process should also be performed at a temperature above the lipid's transition temperature.
-
Protocol 2: Formation of DOTAP-Nucleic Acid Lipoplexes
This protocol details the complexation of prepared cationic liposomes with nucleic acids.
-
In a sterile, polystyrene or glass tube, dilute the desired amount of nucleic acid (e.g., 5 µg of pDNA) in a suitable buffer (e.g., HBS, serum-free medium).
-
In a separate sterile tube, dilute the required volume of the DOTAP liposome suspension to achieve the desired N/P ratio.
-
Add the diluted nucleic acid solution to the diluted liposome suspension and mix gently by pipetting up and down. Do not vortex.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes. The resulting lipoplex suspension is now ready for cell transfection.
Protocol 3: Characterization of Lipoplexes
It is crucial to characterize the physicochemical properties of the formed lipoplexes.
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the lipoplex suspension in an appropriate buffer.
-
Measure the particle size and PDI using Dynamic Light Scattering (DLS).
-
-
Zeta Potential Measurement:
-
Dilute a small aliquot of the lipoplex suspension in a low ionic strength buffer or deionized water.
-
Measure the zeta potential using Laser Doppler Velocimetry.
-
-
Nucleic Acid Encapsulation Efficiency:
-
This can be determined using a nucleic acid quantification assay (e.g., PicoGreen) after separating the free nucleic acid from the lipoplexes, often by centrifugation or gel electrophoresis.
-
Protocol 4: In Vitro Cellular Transfection and Uptake Assay
This protocol provides a general guideline for transfecting cells in culture.
-
Cell Seeding:
-
The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
Gently wash the cells with phosphate-buffered saline (PBS) or serum-free medium.
-
Add the freshly prepared lipoplex suspension to the cells. The final concentration of DOTAP in the culture medium should be optimized to minimize cytotoxicity.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.
-
After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.
-
-
Analysis of Transfection Efficiency/Cellular Uptake:
-
For reporter gene expression (e.g., GFP): Analyze the cells 24-72 hours post-transfection using fluorescence microscopy or flow cytometry.
-
For gene silencing (siRNA): Analyze the target protein or mRNA levels 48-72 hours post-transfection using methods like Western blotting or qRT-PCR.
-
For cellular uptake studies: Use fluorescently labeled nucleic acids or lipids and visualize their internalization using confocal microscopy or quantify the uptake using flow cytometry.
-
Visualizations
Caption: Workflow of Lipoplex Formation and Cellular Uptake.
Caption: Cellular Uptake and Endosomal Escape Mechanism.
Caption: Factors Affecting Transfection Efficiency.
References
- 1. DOTAP (and other cationic lipids): chemistry, biophysics, and transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Characterization of siRNA Lipoplexes: Effect of Different Lipids, In Vitro Evaluation in Cancerous Cell Lines and In Vivo Toxicity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encapsula.com [encapsula.com]
Troubleshooting & Optimization
Optimizing Dotap chloride and helper lipid molar ratios for best results.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing DOTAP chloride and helper lipid molar ratios for successful nucleic acid delivery.
Troubleshooting Guide
This section addresses common issues encountered during transfection experiments using this compound-based liposomes.
| Issue | Possible Cause | Recommended Solution |
| Low Transfection Efficiency | Suboptimal DOTAP:Nucleic Acid Ratio: Incorrect charge ratio between the cationic lipid and the negatively charged nucleic acid can lead to inefficient complex formation and cellular uptake.[1] | Empirically determine the optimal ratio for your specific cell line and nucleic acid by performing a titration experiment. A net positive charge is generally required.[1] |
| Inappropriate Helper Lipid or Ratio: The choice and proportion of the helper lipid significantly impact transfection efficiency by influencing the fusogenicity and stability of the lipoplex.[2][3][4] | For plasmid DNA, DOPE is often preferred over DOPC as it promotes endosomal escape. A DOTAP:DOPE molar ratio of 1:1 or 3:1 has been shown to be effective in several cell lines. For mRNA delivery, a DOTAP:cholesterol ratio of 1:3 has demonstrated high efficiency. | |
| Poor Quality of Nucleic Acid: Contaminants such as endotoxins can significantly reduce transfection efficiency. | Use highly purified, endotoxin-free nucleic acids with an A260/A280 ratio of 1.8-2.0. | |
| Incorrect Cell Density or Health: Transfection is most effective when cells are in their exponential growth phase. | Ensure cells are healthy, actively dividing, and plated at an optimal density (typically 70-80% confluency for adherent cells) at the time of transfection. | |
| Presence of Serum during Complex Formation: Serum proteins can interfere with the formation of lipoplexes. | Always form the DOTAP-nucleic acid complexes in a serum-free medium before adding them to the cells. While DOTAP can be effective in the presence of serum during transfection for many cell types, this should be optimized for your specific cell line. | |
| High Cytotoxicity | Excessive DOTAP Concentration: High concentrations of cationic lipids can be toxic to cells. | Optimize the DOTAP concentration to the lowest effective amount. Do not exceed the manufacturer's recommended maximum concentration (e.g., typically not exceeding 30 µg/mL of culture medium). |
| High DOTAP:Nucleic Acid Ratio: A large excess of positive charge can lead to membrane damage and cell death. | Reduce the DOTAP:nucleic acid ratio. A balance between high transfection efficiency and low cytotoxicity needs to be established. | |
| Nature of the Helper Lipid: The type of helper lipid can influence the overall toxicity of the formulation. | Cholesterol can sometimes increase the stability of the liposome (B1194612) and reduce the toxicity associated with the cationic lipid. | |
| Inconsistent Results | Variability in Liposome Preparation: Inconsistent particle size and lamellarity can lead to variable transfection outcomes. | Follow a standardized and reproducible protocol for liposome preparation. Methods like thin-film hydration followed by extrusion can produce liposomes with a more uniform size distribution. |
| Cell Passage Number: Transfection efficiency can decrease with a high number of cell passages. | Use cells with a low passage number and maintain a consistent passaging schedule. | |
| Improper Storage of Reagents: Freezing of cationic lipid reagents can decrease their activity. | Store this compound and other lipid stock solutions at 4°C and avoid freezing. |
Frequently Asked Questions (FAQs)
Q1: What is the role of a helper lipid in DOTAP-based formulations?
A helper lipid is a neutral or zwitterionic lipid incorporated into cationic liposomes to enhance their transfection efficiency and stability. Helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) can promote the destabilization of the endosomal membrane, facilitating the release of the nucleic acid cargo into the cytoplasm. Cholesterol is another common helper lipid that modulates the fluidity and stability of the lipid bilayer.
Q2: Which helper lipid should I choose: DOPE or cholesterol?
The choice of helper lipid depends on the nucleic acid being delivered and the target cell type.
-
DOPE is often preferred for DNA and siRNA delivery because its conical shape promotes the formation of non-bilayer structures that facilitate endosomal escape.
-
Cholesterol is frequently used in mRNA delivery formulations to enhance the stability of the lipid nanoparticles (LNPs). Some studies have shown that a combination of DOTAP and cholesterol can be highly effective for mRNA transfection.
Q3: What are the optimal molar ratios of DOTAP to helper lipid?
The optimal molar ratio is system-dependent and should be determined empirically. However, here are some commonly reported starting points:
-
DOTAP:DOPE: Molar ratios of 1:1 and 3:1 are frequently used for plasmid DNA and siRNA delivery.
-
DOTAP:Cholesterol: For mRNA delivery, a 1:3 molar ratio of DOTAP to cholesterol has been shown to be highly efficient. For plasmid DNA, a 1:1 molar ratio is a common starting point.
Q4: How does the DOTAP:nucleic acid charge ratio affect transfection?
The charge ratio, often expressed as the N/P ratio (moles of nitrogen in the cationic lipid to moles of phosphate (B84403) in the nucleic acid), is a critical parameter. A net positive charge is generally required for the lipoplex to interact with the negatively charged cell membrane and be internalized. The optimal N/P ratio varies between cell types and should be optimized. For siRNA delivery, N/P ratios between 2.5 and 10 have been explored.
Q5: Can I use DOTAP for in vivo applications?
Yes, DOTAP-based formulations have been successfully used for in vivo applications. However, for systemic administration, it is often necessary to incorporate a PEGylated lipid (e.g., DSPE-PEG) to improve circulation time and reduce non-specific uptake. It's important to note that PEGylation can sometimes decrease transfection efficiency in vitro.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to aid in the design of your experiments.
Table 1: Optimal Molar Ratios of DOTAP and Helper Lipids for Different Nucleic Acids
| Nucleic Acid | Helper Lipid | Optimal DOTAP:Helper Lipid Molar Ratio | Reference |
| Plasmid DNA | DOPE | 3:1 | |
| mRNA | Cholesterol | 1:3 | |
| siRNA | DOPE | 1:1 | |
| siRNA | Cholesterol/DOPE | 1:0.75:0.5 (DOTAP:Chol:DOPE) |
Table 2: Effect of DOTAP:Cholesterol Molar Ratio on mRNA Transfection Efficiency
| DOTAP:Cholesterol Molar Ratio | Transfection Efficiency (% of GFP-positive cells) | Reference |
| 2:1 | ~15% | |
| 1:1 | ~25% | |
| 1:2 | ~35% | |
| 1:3 | ~49% | |
| 1:4 | ~40% |
Data is approximate and derived from graphical representations in the cited literature. Transfection was performed in SK-OV-3 cells.
Experimental Protocols
Protocol 1: Preparation of DOTAP-based Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a common method for preparing unilamellar liposomes with a defined size.
Materials:
-
This compound
-
Helper lipid (e.g., DOPE or Cholesterol)
-
Hydration buffer (e.g., sterile nuclease-free water, 5% glucose, or PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Extruder device with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. Dissolve the desired amounts of this compound and helper lipid in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator and remove the chloroform under vacuum to form a thin, uniform lipid film on the inner surface of the flask. c. Further dry the lipid film under high vacuum for at least 1-2 hours to remove any residual solvent.
-
Hydration: a. Add the pre-warmed hydration buffer to the flask containing the lipid film. The volume should be calculated to achieve the desired final lipid concentration. b. Gently rotate the flask to hydrate (B1144303) the lipid film, which will result in the formation of multilamellar vesicles (MLVs). This may be done at a temperature above the phase transition temperature of the lipids.
-
Sonication: a. To break down the large MLVs into smaller vesicles, sonicate the lipid suspension in a bath sonicator for 5-10 minutes.
-
Extrusion: a. For a more uniform size distribution, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm). b. Repeat the extrusion process 10-20 times to obtain a population of large unilamellar vesicles (LUVs) with a relatively narrow size distribution.
-
Storage: a. Store the prepared liposomes at 4°C. Do not freeze.
Protocol 2: Transfection of Adherent Cells with DOTAP/Nucleic Acid Lipoplexes
This protocol provides a general procedure for transfecting adherent cells in a 6-well plate format.
Materials:
-
Prepared DOTAP-based liposomes
-
Nucleic acid (plasmid DNA, mRNA, or siRNA)
-
Serum-free cell culture medium (for complex formation)
-
Complete cell culture medium (with serum)
-
Adherent cells plated in a 6-well plate
Procedure:
-
Cell Plating: a. The day before transfection, seed the cells in a 6-well plate so that they reach 70-80% confluency on the day of transfection.
-
Lipoplex Formation: a. In tube A, dilute the desired amount of nucleic acid (e.g., 2.5 µg of plasmid DNA) in serum-free medium to a final volume of 100 µL. b. In tube B, dilute the optimized amount of DOTAP liposome solution in serum-free medium to a final volume of 100 µL. c. Add the diluted nucleic acid from tube A to the diluted liposome solution in tube B and mix gently by pipetting. Do not vortex. d. Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.
-
Transfection: a. Remove the old medium from the cells and wash once with PBS. b. Add 800 µL of serum-free medium to the 200 µL of lipoplex solution to bring the final volume to 1 mL. c. Add the 1 mL of lipoplex-containing medium to the well of cells. d. Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.
-
Post-Transfection: a. After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium. b. Culture the cells for 24-72 hours before assaying for gene expression or knockdown.
Visualizations
Caption: Workflow for liposome preparation and cell transfection.
Caption: Factors influencing transfection outcomes.
References
Troubleshooting aggregation issues in Dotap chloride liposome preparation.
This guide provides troubleshooting for common issues, particularly aggregation, encountered during the preparation and storage of 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) chloride liposomes.
Troubleshooting Guide: Liposome (B1194612) Aggregation
Question 1: My DOTAP liposome suspension shows visible aggregates or precipitation immediately after preparation. What are the common causes and solutions?
Immediate aggregation is often a result of suboptimal formulation or procedural missteps. Key factors to investigate include:
-
Incomplete Solvent Removal: Residual organic solvent (e.g., chloroform) from the lipid film formation step can disrupt bilayer integrity and promote aggregation.
-
Hydration Buffer Issues: The composition of the hydration buffer is critical for maintaining electrostatic repulsion between cationic liposomes.
-
High Ionic Strength: High salt concentrations can compress the electrical double layer surrounding the liposomes, reducing electrostatic repulsion and leading to aggregation.[1]
-
Divalent Cations: The presence of divalent cations like Ca²⁺ and Mg²⁺ in the buffer or media can promote aggregation.[3][4]
-
Solution: Use a low ionic strength buffer, such as 10mM HEPES, for hydration. If aggregation persists, consider using a chelating agent like EDTA to sequester any contaminating divalent cations.
-
-
Suboptimal Sonication: While sonication can disperse the lipid film, it can also lead to the formation of unstable, heterogeneous vesicle populations or even lipid degradation if not properly controlled.
-
Solution: For more uniform and stable unilamellar vesicles, extrusion is the preferred method for size reduction after hydration. If sonication is the only option, use a bath sonicator and control the temperature carefully (e.g., 4°C).
-
Question 2: My liposomes are of the correct size initially but aggregate over time during storage. How can I improve their long-term stability?
Aggregation during storage is a common stability issue. The following factors are critical for long-term stability:
-
Inappropriate Storage Temperature: Storing liposomes at temperatures above 4°C can increase lipid mobility, leading to fusion and aggregation. Freezing can also be detrimental, as ice crystal formation can rupture the vesicles.
-
Solution: Store liposome suspensions at 4°C. For long-term storage, lyophilization (freeze-drying) in the presence of a cryoprotectant is recommended.
-
-
High Liposome Concentration: Concentrated suspensions increase the probability of particle collisions, leading to aggregation.
-
Solution: If aggregation is observed, try diluting the liposome suspension for storage.
-
-
Lack of Steric Stabilization: Electrostatic repulsion alone may not be sufficient to prevent aggregation over time, especially in higher ionic strength media.
-
Solution: Incorporate a small percentage (e.g., 2-10 mol%) of PEGylated lipids (e.g., DSPE-PEG2000) into the formulation. The polyethylene (B3416737) glycol (PEG) chains create a protective hydrophilic layer that sterically hinders vesicle-vesicle interactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of cholesterol in a DOTAP liposome formulation?
Cholesterol is a crucial "helper lipid" that enhances the stability of the liposome bilayer. It inserts into the lipid membrane, filling gaps between phospholipid molecules. This increases the packing density and mechanical rigidity of the membrane, which helps to stabilize the liposome structure, reduce the permeability to encapsulated contents, and prevent aggregation.
Q2: My DOTAP liposomes aggregate when I add my negatively charged cargo (e.g., plasmid DNA, siRNA). Why does this happen and how can I fix it?
This is a common issue during the formation of "lipoplexes." The strong electrostatic interaction between the cationic DOTAP liposomes and the anionic nucleic acids can lead to charge neutralization and subsequent aggregation.
-
Cause: One nucleic acid molecule can bridge multiple liposomes, causing them to clump together and precipitate.
-
Solution:
-
Optimize the Lipid-to-Cargo Ratio: The ratio of positive charges (from DOTAP) to negative charges (from the nucleic acid phosphate (B84403) backbone) is critical. A large excess of lipid is often required to ensure each nucleic acid molecule is fully coated by liposomes, preventing cross-linking. Experiment with different ratios (e.g., starting from 10:1 lipid:plasmid) to find the optimal condition for your specific system.
-
Control Mixing: Add the nucleic acid solution to the liposome suspension dropwise while gently vortexing. This can prevent localized charge imbalances that lead to aggregation.
-
Incorporate PEGylated Lipids: Including PEGylated lipids can provide steric stabilization to the lipoplexes, preventing them from aggregating even after complexation.
-
Q3: What is a good target for zeta potential to ensure liposome stability?
Zeta potential is a measure of the magnitude of the electrostatic charge at the particle surface, which influences the stability of the suspension.
-
For cationic liposomes like DOTAP, a zeta potential greater than +30 mV generally indicates sufficient electrostatic repulsion to maintain a stable dispersion with minimal aggregation. A low magnitude zeta potential (e.g., between -10 mV and +10 mV) suggests that repulsive forces are weak, making aggregation more likely.
Q4: Can the choice of counterion for DOTAP affect liposome formation?
Yes. The counterion associated with the DOTAP headgroup can significantly impact hydration and solubility. For instance, DOTAP chloride (DOTAP/Cl⁻) readily forms stable liposomes in water. In contrast, DOTAP iodide (DOTAP/I⁻) has poor solubility due to the tight binding of the iodide ion to the headgroup, which expels water and hinders proper hydration and liposome formation. It is crucial to use the appropriate salt form of the lipid for your application.
Experimental Protocols & Data
Protocol: Thin-Film Hydration and Extrusion for DOTAP:Cholesterol Liposomes
This protocol describes a widely used method for preparing unilamellar DOTAP-based liposomes.
-
Lipid Film Formation: a. Dissolve this compound and Cholesterol (e.g., at a 1:1 molar ratio) in chloroform (B151607) in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Evaporate the solvent under vacuum at a temperature above the lipid transition temperature until a thin, uniform lipid film forms on the flask wall. d. Continue to dry the film under high vacuum for at least 1-2 hours to remove all residual solvent.
-
Hydration: a. Add the desired aqueous buffer (e.g., 10mM HEPES, pH 7.4) pre-warmed to above the lipid transition temperature. b. Agitate the flask by gentle swirling or vortexing to disperse the lipid film. This will form a milky suspension of multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): a. Assemble a lipid extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Transfer the MLV suspension to the extruder. c. Force the suspension through the membrane multiple times (typically 11-21 passes). This process generates small, unilamellar vesicles (SUVs) with a more uniform size distribution.
Data Summary Tables
Table 1: Influence of Lipid Composition on Liposome Properties
| Lipid Composition (Molar Ratio) | Helper Lipid Function | Expected Zeta Potential | Expected Stability |
| 100% DOTAP | None | Highest (+) charge | Prone to aggregation without stabilization |
| DOTAP:Cholesterol (1:1) | Increases membrane rigidity and stability | High (+) charge | Improved stability compared to 100% DOTAP |
| DOTAP:DOPE (1:1) | Promotes endosomal escape (fusogenic) | High (+) charge | May be less stable during storage |
| DOTAP:Chol:DSPE-PEG (e.g., 1:1:0.05) | Provides steric hindrance, prevents aggregation | Slightly reduced (+) charge | Significantly enhanced stability |
Table 2: Troubleshooting Summary for Aggregation Issues
| Issue | Potential Cause | Recommended Solution |
| Immediate Aggregation | Residual solvent | Dry lipid film under high vacuum for >2 hours |
| High ionic strength buffer | Use low ionic strength buffer (e.g., 10mM HEPES) | |
| Divalent cations present | Use high-purity water/buffers; add EDTA if necessary | |
| Storage Instability | High storage temperature | Store at 4°C; avoid freezing |
| High liposome concentration | Dilute suspension for storage | |
| Insufficient repulsion | Incorporate 2-10 mol% PEGylated lipid | |
| Lipoplex Aggregation | Incorrect Lipid:Cargo ratio | Optimize ratio (start with excess lipid, e.g., 10:1) |
| Charge neutralization | Add cargo to lipids slowly while mixing |
Visual Guides
Caption: Troubleshooting workflow for identifying causes of aggregation.
Caption: Key steps in the thin-film hydration and extrusion method.
Caption: PEGylation provides a steric barrier to prevent aggregation.
References
Impact of PEGylation on Dotap chloride nanoparticle transfection.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of PEGylation on Dotap (1,2-dioleoyl-3-trimethylammonium-propane) chloride nanoparticle transfection. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is PEGylation and why is it applied to Dotap chloride nanoparticles?
A1: PEGylation is the process of attaching polyethylene (B3416737) glycol (PEG) chains to the surface of nanoparticles.[1] For this compound nanoparticles, which are cationic lipids used for gene delivery, PEGylation serves several key purposes:
-
Steric Stabilization: The PEG layer creates a hydrophilic shield that prevents nanoparticles from aggregating and interacting non-specifically with blood components.[2][3]
-
Reduced Opsonization: This shielding effect reduces the adsorption of serum proteins (opsonization), which would otherwise mark the nanoparticles for rapid clearance by the immune system (e.g., the mononuclear phagocyte system).[3][4]
-
Prolonged Circulation: By evading the immune system, PEGylated nanoparticles can remain in systemic circulation for longer periods, increasing the likelihood of reaching the target tissue in vivo.
-
Decreased Cytotoxicity: The PEG layer can mask the positive charge of the Dotap lipid, which is a primary source of its dose-dependent cytotoxicity. This often results in improved cell viability.
Q2: What is the "PEG dilemma" in the context of nanoparticle transfection?
A2: The "PEG dilemma" refers to the trade-off between the benefits of PEGylation for in vivo stability and its detrimental effects on transfection efficiency. While the PEG shield is excellent for prolonging circulation, it also creates a steric barrier that inhibits two critical steps for gene delivery:
-
Cellular Uptake: The neutral, hydrophilic PEG layer reduces the electrostatic interaction between the positively charged nanoparticle and the negatively charged cell membrane, leading to decreased cellular internalization.
-
Endosomal Escape: Even if internalized, the PEG chains can interfere with the nanoparticle's ability to fuse with the endosomal membrane and release its nucleic acid payload into the cytoplasm.
This results in a common observation where PEGylation significantly boosts in vivo bioavailability but decreases transfection efficacy in in vitro settings.
Q3: How does PEGylation quantitatively affect the physicochemical properties of Dotap nanoparticles?
A3: PEGylation systematically alters the key characteristics of Dotap nanoparticles. The hydrophilic PEG chains increase the overall hydrodynamic size and shield the cationic surface charge, causing the zeta potential to shift towards neutral. A summary of these effects is presented in the data tables below.
Q4: Does PEGylation increase or decrease the cytotoxicity of Dotap nanoparticles?
A4: PEGylation generally decreases the cytotoxicity of Dotap nanoparticles. The toxicity of cationic lipids like Dotap is positively correlated with their surface charge and concentration. By forming a protective layer, PEG shields the positive charge, reducing interactions with the cell membrane and leading to improved cell viability compared to non-PEGylated counterparts at the same lipid concentration.
Troubleshooting Guides
Problem: My transfection efficiency dropped significantly after PEGylating my Dotap nanoparticles. Why is this happening and what can I do?
-
Cause: This is the most common issue and is a direct consequence of the "PEG dilemma". The PEG layer creates a steric hindrance that blocks the nanoparticle from efficiently binding to and entering target cells. It can also prevent the nanoparticle from escaping the endosome after uptake.
-
Solutions & Optimization:
-
Optimize PEG Density: There is a bell-shaped relationship between PEG content and transfection efficiency. Too much PEG creates a dense "brush" layer that severely hinders uptake, while too little may not provide sufficient stability. Try titrating the molar percentage of the PEG-lipid in your formulation (e.g., 1.5%, 2%, 4%, 5%, 10%) to find an optimal balance for your specific application. Studies have shown that a lower PEG density (e.g., 1.5 mol%) can be optimal for in vitro transfection, whereas a higher density (e.g., 5 mol%) may be better for in vivo expression.
-
Adjust Lipid:Nucleic Acid Ratio: The charge ratio between the cationic lipid (Dotap) and the anionic nucleic acid is critical. For PEGylated systems, you may need to increase this ratio to enhance the overall positive charge and improve interaction with the cell membrane.
-
Use Cleavable PEG-Lipids: Advanced strategies involve using PEG-lipids with acid-labile linkers. These linkers are stable at physiological pH but are cleaved in the acidic environment of the endosome. This "de-PEGylation" inside the cell removes the steric shield, facilitating endosomal escape and payload release.
-
Incorporate Targeting Ligands: To overcome the reduced non-specific uptake, you can conjugate targeting ligands (e.g., RGD peptides) to the distal end of the PEG chains. This promotes receptor-mediated endocytosis in specific cell types, recovering transfection efficiency.
-
Problem: My nanoparticle solution shows a high Polydispersity Index (PDI > 0.3). What does this mean and how can I fix it?
-
Cause: A high PDI indicates a broad size distribution, meaning your nanoparticle population is not uniform and may contain aggregates. This can be caused by improper formulation techniques, poor lipid quality, or suboptimal storage conditions.
-
Solutions & Optimization:
-
Refine Formulation Protocol: Ensure that the lipid film is thin and uniform before hydration. Control the hydration temperature and time precisely.
-
Extrusion: After hydration, pass the nanoparticle suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This is a critical step to homogenize the particle size and reduce the PDI.
-
Sonication: Use bath sonication to gently break up loose agglomerates. However, be cautious, as excessive sonication can damage the nanoparticles or induce aggregation.
-
Purification: Techniques like size exclusion chromatography can help isolate a more monodisperse population of nanoparticles.
-
Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before characterization (e.g., DLS) or use to remove dust and large aggregates.
-
Problem: The zeta potential of my PEGylated nanoparticles is near-neutral. Is my formulation unstable?
-
Cause: This is an expected and desired outcome of successful PEGylation. The PEG layer effectively masks the positive surface charge of the Dotap core.
-
Explanation: Nanoparticle stability can be achieved through two primary mechanisms: electrostatic repulsion (requiring a high absolute zeta potential, e.g., > |30| mV) and steric hindrance. PEGylated nanoparticles rely on steric hindrance. The cloud of hydrophilic PEG chains physically prevents the particles from getting close enough to aggregate. Therefore, a near-neutral zeta potential for a PEGylated particle does not indicate instability; rather, it confirms the presence of the PEG shield.
Data Presentation: Quantitative Impact of PEGylation
The following tables summarize representative data on how PEGylation affects Dotap-based nanoparticles. Actual values will vary based on the precise lipid composition, PEG-lipid molar ratio, PEG chain length, and formulation method.
Table 1: Effect of PEGylation on Nanoparticle Physicochemical Properties
| Parameter | Non-PEGylated | PEGylated (2-10 mol%) | Rationale for Change |
| Hydrodynamic Diameter (nm) | 100 - 150 nm | 110 - 180 nm | The addition of the PEG polymer layer increases the overall particle size. |
| Zeta Potential (mV) | +30 to +50 mV | -5 to +15 mV | The hydrophilic PEG layer shields the positive charge of the cationic Dotap core. |
| Polydispersity Index (PDI) | Variable (can be >0.3 without extrusion) | Generally Lower (<0.2) | PEGylation helps prevent aggregation, leading to a more uniform particle size distribution. |
Table 2: Impact of PEGylation on Transfection Efficiency and Cytotoxicity
| Parameter | Non-PEGylated | PEGylated | Rationale for Change |
| In Vitro Transfection Efficiency | High (e.g., ~47%) | Significantly Lower (e.g., ~4%) | Steric hindrance from PEG reduces cellular uptake and endosomal escape. |
| Cell Viability / Cytotoxicity | Lower Viability (Higher Cytotoxicity) | Higher Viability (Lower Cytotoxicity) | The PEG shield masks the toxic positive charge of the Dotap lipid. |
Experimental Protocols
Protocol 1: Formulation of PEGylated Dotap/Cholesterol Nanoparticles via Thin-Film Hydration
This protocol describes the preparation of PEGylated lipid nanoparticles (LNPs) composed of Dotap and Cholesterol (Chol).
-
Lipid Mixture Preparation:
-
In a round-bottom flask, combine this compound, cholesterol, and a PEG-lipid (e.g., DSPE-PEG2000) in chloroform (B151607) at a desired molar ratio (e.g., Dotap:Chol:PEG-Lipid at 48:50:2). The total lipid amount will depend on your desired final concentration.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the transition temperature of the lipids (e.g., 40-50°C).
-
Apply a vacuum to evaporate the chloroform until a thin, uniform lipid film forms on the inner wall of the flask.
-
Continue to hold the film under high vacuum for at least 1-2 hours (or overnight in a desiccator) to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a pre-warmed (40-50°C) aqueous buffer (e.g., sterile PBS or HBS, pH 7.4) to achieve the desired final total lipid concentration (e.g., 1-5 mM).
-
Vortex the flask for 5-10 minutes until all the lipid film is suspended, forming multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
Assemble a mini-extruder with two stacked polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Equilibrate the extruder and membranes to the same temperature as the hydration buffer.
-
Load the MLV suspension into one of the gas-tight syringes and pass it through the membranes to the other syringe.
-
Repeat this extrusion process 11-21 times to form small unilamellar vesicles (SUVs) with a uniform size distribution.
-
-
Sterilization and Storage:
-
Sterilize the final nanoparticle suspension by passing it through a 0.22 µm syringe filter.
-
Store the nanoparticles at 4°C. For long-term stability, check the particle size and PDI periodically.
-
Protocol 2: In Vitro Transfection using PEGylated Dotap Nanoparticles
This protocol provides a general guideline for transfecting mammalian cells in a 12-well plate format.
-
Cell Seeding:
-
The day before transfection, seed your target cells in a 12-well plate at a density that will result in 60-80% confluency at the time of transfection (e.g., 1 x 10^5 cells per well).
-
-
Lipoplex Formation (Nanoparticle-Nucleic Acid Complex):
-
Dilution: In separate sterile tubes, dilute the required amount of nucleic acid (e.g., 1 µg of plasmid DNA or mRNA) and the PEGylated Dotap nanoparticle suspension in a serum-free culture medium (e.g., Opti-MEM).
-
Complexation: Add the diluted nanoparticle suspension to the diluted nucleic acid. Mix gently by pipetting up and down. Do not vortex.
-
Incubation: Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable lipoplexes.
-
-
Transfection:
-
Gently aspirate the old culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the lipoplex mixture dropwise to the cells. Add additional serum-free or complete medium to reach the final well volume.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
After the initial incubation, you can either replace the transfection medium with fresh, complete (serum-containing) culture medium or add serum directly to the wells.
-
Continue to incubate the cells for 24-72 hours.
-
Analyze the results based on your reporter gene (e.g., fluorescence microscopy for GFP, luciferase assay, or qPCR/Western blot for gene knockdown/expression).
-
Mandatory Visualizations
Caption: Experimental workflow for PEGylated Dotap nanoparticle synthesis and transfection.
Caption: The "PEG Dilemma": Balancing stability and transfection efficiency.
Caption: Troubleshooting flowchart for low transfection with PEGylated nanoparticles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Endosomal Escape and Transfection Efficiency of PEGylated Cationic Lipid–DNA Complexes Prepared with an Acid-Labile PEG-Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Nanoparticle Polyethylene Glycol Surface Density on Ligand-directed Tumor Targeting Studied in vivo by Dual Modality Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Dotap Chloride vs. Lipofectamine: A Comprehensive Comparison for Researchers
In the landscape of non-viral gene delivery, Dotap chloride and Lipofectamine stand out as two of the most widely utilized cationic lipid-based transfection reagents. Both are instrumental in introducing nucleic acids such as plasmid DNA, messenger RNA (mRNA), and small interfering RNA (siRNA) into eukaryotic cells for a myriad of research applications, from gene expression studies to drug development. This guide provides a detailed head-to-head comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making an informed choice for their specific experimental needs.
At a Glance: Key Differences
| Feature | This compound | Lipofectamine |
| Composition | A single cationic lipid, 1,2-dioleoyl-3-trimethylammonium-propane. Often formulated with a helper lipid like DOPE or cholesterol. | A proprietary formulation, with Lipofectamine 2000 being a well-known example, consisting of a polycationic lipid and a neutral helper lipid (DOPE).[1] |
| Transfection Efficiency | Generally considered effective, but efficiency can be highly cell-type dependent.[2] Performance can be significantly enhanced with optimized formulations.[3] | Often exhibits higher transfection efficiency across a broad range of cell lines, including those that are difficult to transfect.[2][4] |
| Cytotoxicity | Generally exhibits dose-dependent cytotoxicity. | Can be more cytotoxic than Dotap in some cell lines, particularly at higher concentrations. |
| Cost | Typically more cost-effective. | Generally more expensive. |
| Flexibility | Formulations can be customized by altering the helper lipid and its ratio. | Proprietary formulation with less flexibility for user modification. |
Performance Data: A Head-to-Head Look
The selection of a transfection reagent is often dictated by the specific cell line and the nucleic acid being delivered. Below is a summary of comparative performance data for this compound and Lipofectamine formulations.
Transfection Efficiency
Lipofectamine reagents, particularly newer formulations like Lipofectamine 3000, often demonstrate superior transfection efficiency in a variety of cell lines compared to standard Dotap formulations. However, the performance of Dotap can be significantly improved through optimization, such as the inclusion of helper lipids like cholesterol.
| Cell Line | Dotap Formulation | Transfection Efficiency (% of positive cells) | Lipofectamine Formulation | Transfection Efficiency (% of positive cells) | Notes |
| HuH7 | DOTAP:cholesterol | ~13.2% | Lipofectamine 3000 | ~47.5% | Lipofectamine 3000 was found to be approximately 3.6 times more efficient. An optimized DOTAP-based formulation reached 31.5% efficiency. |
| Hep-2 | DOTAP | High | Lipofectamine 2000 | High | Both reagents showed high transfection efficiency in this cell line. |
| MCF-7 | DOTAP | Low | Lipofectamine 2000 | High | Lipofectamine 2000 demonstrated significantly higher transfection efficiency. |
| SW-480 | DOTAP | Low | Lipofectamine 2000 | High | Lipofectamine 2000 was more effective in transfecting this cell line. |
| HeLa | DOTAP (with optimization) | ~88% | Lipofectamine 3000 | High (Can exceed 90%) | Both reagents can achieve high efficiency in HeLa cells. |
| HEK293 | Data not available in a direct comparison | High (Can exceed 80-90%) | Lipofectamine 3000 | High (Can exceed 80-90%) | Lipofectamine 3000 is known to be highly effective in HEK293 cells. |
| I/1Ki | DOPE:DOTAP (1:1) | <5% | Lipofectamine 2000 | ~90% | Lipofectamine 2000 showed substantially higher efficiency. |
| Caco-2 | DOPE:DOTAP | Not specified | Lipofectamine 2000 | ~20% | Lipofectamine 2000 was effective in this cell line. |
Cytotoxicity
While essential for transfection, cationic lipids can also induce cellular stress and toxicity. The degree of cytotoxicity is a critical factor, especially in sensitive cell lines or long-term experiments.
| Cell Line | Dotap Formulation | Cell Viability | Lipofectamine Formulation | Cell Viability | Notes |
| MCF-7 | DOTAP | >85% | Lipofectamine 2000 | >85% | Both reagents showed good cell viability under optimal transfection conditions. |
| HEK-293T | DOPE:DOTAP (0.5:1) | ~60% | Lipofectamine 2000 | <40% | Lipofectamine 2000 induced higher cytotoxicity in this cell line. |
| Caco-2 | Not specified | Not specified | Lipofectamine 2000 | ~40% | Lipofectamine 2000 showed significant cytotoxicity. |
| Plasmacytoid dendritic cells (pDC) | DOTAP | ~85% | Lipofectamine RNAiMAX | Significantly decreased | DOTAP was shown to be less toxic to these sensitive primary cells. |
Mechanism of Action: A Shared Path with Key Differences
Both this compound and Lipofectamine operate on the principle of electrostatic interactions. The positively charged cationic lipids form complexes, known as lipoplexes, with the negatively charged phosphate (B84403) backbone of nucleic acids. These lipoplexes have a net positive charge, which facilitates their interaction with the negatively charged cell surface and subsequent uptake, primarily through endocytosis.
Once inside the cell, the lipoplex is enclosed within an endosome. A critical step for successful transfection is the escape of the nucleic acid from the endosome into the cytoplasm before it is degraded by lysosomal enzymes. Helper lipids, such as DOPE, which is present in Lipofectamine formulations and often used with Dotap, are thought to facilitate this endosomal escape by promoting the fusion of the lipoplex with the endosomal membrane.
For DNA and some other nucleic acids, the final step is translocation into the nucleus where transcription can occur. Lipofectamine has been suggested to aid in the penetration of the nuclear envelope, even in non-dividing cells.
References
Validating Gene Expression Post-Transfection: A Comparative Guide to Dotap Chloride and Alternatives
For researchers, scientists, and professionals in drug development, the successful introduction of nucleic acids into cells is a critical first step, but the ultimate measure of success lies in the validation of subsequent gene expression. This guide provides an objective comparison of Dotap chloride, a widely used cationic lipid-based transfection reagent, with other popular alternatives. We present supporting experimental data, detailed methodologies for key validation experiments, and visual workflows to aid in experimental design and execution.
Performance Comparison of Transfection Reagents
The choice of transfection reagent significantly impacts the efficiency of gene delivery and subsequent expression levels, which can vary considerably between different cell types. Below is a summary of reported transfection efficiencies for this compound and its alternatives. It is important to note that direct comparison of data across different studies should be approached with caution due to variations in protocols, cell lines, and reporter genes used.[1]
| Reagent | Cell Line | Transfection Efficiency (%) | Notes |
| This compound | HuH7 | ~13.2% (with cholesterol) | Optimized formulation (AL-A12) reached 31.5%[2][3] |
| SK-OV-3 | 49.4 ± 2.12% (with cholesterol) | mRNA transfection[4] | |
| 293T | ~55% (with PC-DOPE) | [5] | |
| COS7 | ~20% (with PC-DOPE) | ||
| Vero | ~15% (with PC-DOPE) | ||
| Lipofectamine 3000 | HuH7 | ~47.5% | Approximately 3.6 times more efficient than a standard Dotap:cholesterol formulation in the same study |
| HeLa | High (Can exceed 90%) | Often cited as being more robust | |
| A549 | ~57-60% | ||
| FuGENE HD | HEK293 | High | Gave the highest expression levels and lowest toxicity compared to other reagents in one study |
| MC3T3-E1, C3H10T1/2, HeLa, C2C12, Hep G2, HCT116 | Maximal efficiency | Compared to Arrest-In, ExpressFect, jetPEI, Lipofectamine 2000, and SuperFect | |
| MEFs | ~15-23% | Episomal vectors | |
| Polyethylenimine (PEI) | HEK293T | High | Optimal concentrations of 10 µl of PEI mixed with 2 µg of DNA determined in one study |
| A2780 | High | Efficiency enhanced with a combination of 25 kDa and 1.8 kDa PEI | |
| MDA-MB-231 | High | Efficiency enhanced with a combination of 25 kDa and 1.8 kDa PEI |
Experimental Protocols
Accurate validation of gene expression requires meticulous experimental execution. Below are detailed protocols for this compound transfection and the subsequent analysis of gene and protein expression.
This compound Transfection Protocol (Adherent Cells in 6-well plate)
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
This compound transfection reagent
-
Plasmid DNA of high purity
-
Adherent mammalian cell line
-
Complete culture medium (with serum)
-
Serum-free culture medium (e.g., Opti-MEM™)
-
Sterile PBS
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed healthy, actively dividing cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection. For HEK293 cells, a seeding density of 2 x 10^5 cells per well is a good starting point.
-
Preparation of Dotap-DNA Complexes:
-
In a sterile microcentrifuge tube, dilute 2.5 µg of plasmid DNA into 100 µL of serum-free medium. Mix gently.
-
In a separate sterile microcentrifuge tube, dilute 5-10 µL of Dotap reagent into 100 µL of serum-free medium. The optimal Dotap:DNA ratio should be determined empirically, but a 2:1 to 4:1 (µL:µg) ratio is a common starting point.
-
Add the diluted DNA solution to the diluted Dotap solution. Mix gently by pipetting up and down. Do not vortex.
-
Incubate the mixture at room temperature for 15-20 minutes to allow for the formation of lipoplexes.
-
-
Transfection:
-
Gently aspirate the growth medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add 800 µL of serum-free medium to the tube containing the Dotap-DNA complexes to bring the total volume to 1 mL.
-
Add the 1 mL of the complex-containing medium dropwise to each well. Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours. The optimal incubation time for protein expression will vary depending on the cell type and the plasmid used.
-
Post-Transfection Analysis: After the incubation period, proceed with the desired method for validating gene expression.
This compound Transfection Workflow
Quantitative PCR (qPCR) for Gene Expression Analysis
qPCR is a highly sensitive method for quantifying mRNA levels of the transfected gene.
Materials:
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating plasmid DNA. This step is crucial to prevent false-positive results.
-
Reverse Transcription: Synthesize cDNA from the purified RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and gene-specific primers.
-
Data Analysis: Run the qPCR reaction and analyze the data. The relative expression of the target gene is typically normalized to an endogenous control gene (e.g., GAPDH, β-actin).
References
- 1. Transient mammalian cell transfection with polyethylenimine (PEI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. static.igem.org [static.igem.org]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Dotap Chloride and PEI for Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of non-viral gene delivery vectors, the cationic lipid 1,2-dioleoyl-3-trimethylammonium-propane (Dotap) chloride and the cationic polymer polyethylenimine (PEI) are two of the most prominent and widely utilized reagents. Both function by condensing negatively charged nucleic acids into positively charged nanoparticles, thereby facilitating their entry into eukaryotic cells. However, their fundamental chemical differences—a lipid versus a polymer—result in distinct mechanisms of action, transfection efficiencies, and cytotoxicity profiles. This guide provides an objective, data-driven comparison of Dotap chloride and PEI to assist researchers in selecting the optimal reagent for their specific cell type and application.
Performance Comparison: Transfection Efficiency and Cytotoxicity
The selection between this compound and PEI often represents a trade-off between achieving high transfection efficiency and maintaining cell viability. The ideal reagent is highly dependent on the specific cell line being utilized. While direct, comprehensive side-by-side quantitative comparisons are limited in published literature, a wealth of individual performance data allows for a comparative analysis.
Transfection Efficiency
PEI, particularly the 25 kDa branched and 22 kDa linear forms, is often cited for its high transfection efficiency across a broad range of cell lines.[1][2] This is largely attributed to its "proton sponge" effect, which facilitates endosomal escape.[1] this compound also demonstrates effective transfection, particularly in combination with helper lipids like cholesterol, though its efficiency can be more cell-type dependent.[3][4]
Table 1: Comparative Transfection Efficiency Data
| Cell Line | Reagent | Nucleic Acid | Reagent:NA Ratio | Transfection Efficiency (%) | Citation |
| HEK293T | Linear PEI (25 kDa) | pRosetta (plasmid) | 1:2, 1:3 (µg:µg) | High (visualized by GFP) | |
| HEK293T | PEI | GFP-N1 (plasmid) | 10 µl PEI : 2 µg DNA | Optimal | |
| HeLa | Branched PEI (25 kDa) | pGL3 (plasmid) | N/P ratio: 30 | High (Luciferase activity) | |
| HuH7 | DOTAP:chol | Minicircle DNA | 8 µM lipid : 1 µg DNA | 5.7% | |
| SK-OV-3 | DOTAP:chol (1:3) | GFP-mRNA | 62.5 µM lipid : 1 µg mRNA | ~49.4% | |
| Hep-2 | DOTAP | GFP (plasmid) | Not Specified | High | |
| MCF-7 | DOTAP | GFP (plasmid) | Not Specified | Low | |
| SW-480 | DOTAP | GFP (plasmid) | Not Specified | Low |
Note: Transfection efficiencies are highly dependent on experimental conditions and the methods of quantification. This table provides a comparative snapshot based on available data.
Cytotoxicity
A significant consideration in the choice of transfection reagent is its potential for cellular toxicity. Both this compound and PEI can exhibit cytotoxicity, which is often dose-dependent and varies significantly between cell types. PEI's cytotoxicity is linked to its cationic charge density, which can disrupt cell membranes. Similarly, the positive charge of Dotap can lead to toxic effects.
Table 2: Comparative Cytotoxicity Data
| Cell Line | Reagent | IC50 / Viability | Citation |
| A431 | Linear PEI (25 kDa) | IC50: 74 µg/mL | |
| A431 | Branched PEI (25 kDa) | IC50: 37 µg/mL | |
| HeLa | Branched PEI (800 Da) | IC50: 2.42 µg/mL (72h) | |
| HeLa | Branched PEI (25 kDa) | IC50: 2.92 µg/mL (72h) | |
| Vero | Branched PEI (800 Da) | IC50: 7.42 µg/mL (72h) | |
| Vero | Branched PEI (25 kDa) | IC50: 7.26 µg/mL (72h) | |
| Various | DOTAP | Cytotoxicity is dose-dependent | |
| MCF-7 | DOTAP | >85% viability at optimal transfection conditions |
Note: Cytotoxicity is influenced by the reagent concentration, exposure time, and cell type. The data presented here should be considered in the context of the specific experimental setup.
Mechanisms of Action: A Visual Guide
The distinct pathways by which this compound and PEI deliver their genetic cargo into the cell are a key differentiating factor.
This compound: The Lipoplex Pathway
Dotap, a cationic lipid, electrostatically interacts with negatively charged nucleic acids to form lipid-DNA complexes known as lipoplexes. These complexes, which have a net positive charge, interact with the negatively charged cell membrane and are subsequently taken up by endocytosis. The exact mechanism of endosomal escape is thought to involve the fusion of the lipoplex with the endosomal membrane, releasing the nucleic acid into the cytoplasm.
Caption: Cellular uptake pathway of this compound-based lipoplexes.
PEI: The Polyplex "Proton Sponge" Pathway
PEI, a cationic polymer, condenses nucleic acids into polymer-DNA complexes called polyplexes. These are also taken up by endocytosis. PEI's high buffering capacity, due to its numerous amine groups, leads to the "proton sponge" effect. As the endosome acidifies, PEI becomes protonated, leading to an influx of protons and chloride ions. This increases the osmotic pressure within the endosome, causing it to swell and eventually rupture, releasing the polyplex into the cytoplasm.
Caption: Cellular uptake pathway of PEI-based polyplexes.
Experimental Protocols
To aid in the empirical determination of the optimal transfection reagent and conditions for your specific experimental needs, detailed protocols for key assays are provided below.
General Experimental Workflow for Comparison
A systematic approach is crucial for a valid comparison between this compound and PEI. The following workflow outlines the key steps.
Caption: General workflow for comparing this compound and PEI.
Protocol 1: Preparation of Dotap-Lipoplexes and Transfection
This protocol is a general guideline and should be optimized for your specific cell line and plasmid.
Materials:
-
This compound solution (e.g., 1 mg/mL)
-
Plasmid DNA (e.g., luciferase reporter plasmid, 1 µg/µL)
-
Serum-free medium (e.g., Opti-MEM®)
-
Complete growth medium
-
Adherent cells in culture (70-90% confluent)
Procedure:
-
DNA Dilution: For each transfection, dilute 1 µg of plasmid DNA into 50 µL of serum-free medium in a sterile tube.
-
Dotap Dilution: In a separate sterile tube, dilute 2-8 µL of this compound solution into 50 µL of serum-free medium. The optimal ratio of Dotap to DNA should be determined empirically.
-
Complex Formation: Add the diluted DNA to the diluted Dotap solution and mix gently by pipetting. Do not vortex. Incubate the mixture for 15-30 minutes at room temperature to allow for lipoplex formation.
-
Transfection: Add the 100 µL of the lipoplex mixture drop-wise to the cells in their culture plate containing complete growth medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before assaying for gene expression and cytotoxicity.
Protocol 2: Preparation of PEI-Polyplexes and Transfection
This protocol is a general guideline for using linear PEI (25 kDa) and should be optimized.
Materials:
-
Linear PEI solution (1 mg/mL, pH 7.0)
-
Plasmid DNA (e.g., luciferase reporter plasmid, 1 µg/µL)
-
Serum-free medium (e.g., Opti-MEM®) or 150 mM NaCl
-
Complete growth medium
-
Adherent cells in culture (60-70% confluent)
Procedure:
-
DNA Dilution: For each transfection, dilute 1 µg of plasmid DNA into 50 µL of serum-free medium or 150 mM NaCl in a sterile tube.
-
PEI Dilution: In a separate sterile tube, dilute 2-5 µL of PEI solution into 50 µL of the same serum-free medium or saline. The optimal ratio of PEI to DNA (N/P ratio) needs to be determined.
-
Complex Formation: Add the diluted PEI to the diluted DNA and mix gently by pipetting or brief vortexing. Incubate for 10-30 minutes at room temperature to allow for polyplex formation.
-
Transfection: Add the 100 µL of the polyplex mixture drop-wise to the cells in their culture plate.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours. After this initial incubation, the medium can be replaced with fresh complete growth medium. Continue to incubate for a total of 24-48 hours before analysis.
Protocol 3: Luciferase Reporter Assay for Transfection Efficiency
This assay quantifies the activity of a reporter gene (luciferase) to measure transfection efficiency.
Materials:
-
Luciferase Assay Reagent
-
Passive Lysis Buffer
-
Transfected cells in a multi-well plate
-
Luminometer
Procedure:
-
Cell Lysis: 24-48 hours post-transfection, remove the culture medium from the cells. Wash the cells once with phosphate-buffered saline (PBS).
-
Add an appropriate volume of 1X Passive Lysis Buffer to each well (e.g., 100 µL for a 24-well plate).
-
Incubate at room temperature for 15 minutes with gentle rocking to ensure complete lysis.
-
Assay: Transfer 20 µL of the cell lysate to a luminometer-compatible plate.
-
Add 100 µL of Luciferase Assay Reagent to each well.
-
Immediately measure the luminescence using a luminometer. The light output is proportional to the luciferase activity.
-
Normalize the results to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to the total protein concentration of the lysate to account for variations in cell number and transfection efficiency.
Protocol 4: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Transfected and control cells in a 96-well plate
-
Microplate reader
Procedure:
-
MTT Addition: 24-48 hours post-transfection, add 10 µL of the 5 mg/mL MTT solution to each well of the 96-well plate (containing 100 µL of medium).
-
Incubation: Incubate the plate at 37°C for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate cell viability as a percentage of the untreated control cells.
Conclusion
Both this compound and PEI are powerful tools for gene delivery, each with its own set of advantages and disadvantages. PEI often boasts higher transfection efficiency across a wider range of cell types, primarily due to its unique "proton sponge" mechanism for endosomal escape. However, this high efficiency can sometimes be accompanied by greater cytotoxicity. This compound, while potentially less broadly efficient, can be a gentler option for sensitive cells and its performance can be significantly enhanced with formulation optimization, such as the inclusion of helper lipids.
Ultimately, the choice between this compound and PEI is not a one-size-fits-all decision. It requires careful consideration of the specific cell line, the nature of the nucleic acid to be delivered, and the acceptable level of cytotoxicity for the intended application. The experimental protocols provided in this guide offer a framework for the empirical optimization necessary to achieve successful and reproducible gene delivery in your research.
References
A Comparative Analysis of DOTAP:Cholesterol and DOTAP:DOPE Liposomal Formulations for Drug and Gene Delivery
For researchers, scientists, and drug development professionals, the choice of a lipid-based delivery system is a critical factor in the success of therapeutic strategies. Among the most widely used cationic lipids, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) is frequently formulated with helper lipids to enhance its efficacy. This guide provides an objective comparison of two common DOTAP formulations: DOTAP:cholesterol and DOTAP:DOPE, supported by experimental data to inform your selection process.
The primary role of a helper lipid in a cationic liposomal formulation is to improve the stability of the liposome (B1194612) and/or facilitate the endosomal escape of the cargo, thereby increasing transfection efficiency. Cholesterol, a rigid steroid molecule, primarily enhances membrane stability and can improve performance in serum-containing environments.[1][2] In contrast, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) is a fusogenic lipid that promotes the transition from a bilayer to a hexagonal phase, which is believed to aid in the release of nucleic acids from the endosome into the cytoplasm.[3][4]
Physicochemical Properties
The physicochemical characteristics of liposomes, such as particle size, polydispersity index (PDI), and zeta potential, are crucial for their interaction with cells and their overall in vivo fate. The molar ratio of DOTAP to the helper lipid significantly influences these parameters.
| Formulation (Molar Ratio) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DOTAP:Cholesterol (1:1) | 120-150 | ~0.1 | +40 | [5] |
| DOTAP:Cholesterol (2:1) | ~163 | ~0.1 | - | |
| DOTAP:DOPE (1:1) | 54-79 | <0.2 | +18 to +53 | |
| DOTAP:DOPE (3:1) | - | - | - |
Note: The values presented are indicative and can vary based on the specific preparation method, concentration, and analytical technique used.
Transfection Efficiency
The ultimate goal of a gene delivery vehicle is to efficiently introduce its genetic cargo into target cells. The choice between cholesterol and DOPE as a helper lipid can have a profound impact on transfection efficiency, and this effect is often cell-type dependent.
One study found that DOTAP:cholesterol mRNA lipoplexes were superior to DOTAP:DOPE formulations for transfecting murine bone marrow-derived dendritic cells, especially in the presence of serum, suggesting better suitability for in vivo applications. Conversely, other research has highlighted the ability of DOPE to enhance transfection efficiency in various cell lines by facilitating endosomal escape. For instance, a four-component formulation including DOTAP, DOPE, and cholesterol showed high transfection rates. The optimal ratio of DOTAP to DOPE has been shown to be cell-line specific.
Cytotoxicity
Cationic liposomes can exhibit inherent cytotoxicity, which is a significant consideration in their therapeutic application. The inclusion of helper lipids can modulate this effect. While both formulations can be optimized to have acceptable toxicity profiles, high concentrations of cationic lipids are generally associated with increased cytotoxicity. The cytotoxicity of DOTAP:DOPE formulations is influenced by the ratio of the two lipids.
Stability
The stability of liposomal formulations, particularly in biological fluids, is crucial for their in vivo efficacy. Cholesterol is well-known to increase the stability of lipid bilayers. Formulations containing cholesterol have been shown to maintain their transfection efficiency in high concentrations of serum, a significant advantage for systemic delivery.
Experimental Protocols
Preparation of Liposomes by Thin-Film Hydration
This is a widely used method for preparing both DOTAP:cholesterol and DOTAP:DOPE liposomes.
-
Lipid Film Formation:
-
Dissolve DOTAP and the chosen helper lipid (cholesterol or DOPE) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask at the desired molar ratio (e.g., 1:1).
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., sterile water, PBS, or HEPES buffer) by gentle agitation or vortexing. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Sizing (Optional but Recommended):
-
To obtain unilamellar vesicles (ULVs) with a more uniform size distribution, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
In Vitro Transfection Assay
-
Cell Seeding:
-
Seed the target cells in a multi-well plate one day prior to transfection to achieve 50-70% confluency on the day of the experiment.
-
-
Lipoplex Formation:
-
In separate tubes, dilute the plasmid DNA (or other nucleic acid) and the liposome suspension in a serum-free medium.
-
Add the diluted nucleic acid to the diluted liposome suspension and mix gently. Do not vortex.
-
Incubate the mixture at room temperature for a specified period (e.g., 15-30 minutes) to allow for the formation of lipoplexes.
-
-
Transfection:
-
Wash the cells with a serum-free medium.
-
Add the lipoplex-containing medium to the cells.
-
Incubate the cells with the lipoplexes for a defined period (e.g., 4-6 hours) at 37°C.
-
After the incubation, replace the transfection medium with a complete growth medium.
-
-
Analysis:
-
Assay for the expression of the reporter gene (e.g., GFP, luciferase) or the effect of the delivered nucleic acid (e.g., gene knockdown) at an appropriate time point (e.g., 24-72 hours) post-transfection.
-
Visualizing Key Processes
To better understand the experimental workflow and the proposed cellular uptake mechanism, the following diagrams are provided.
Conclusion
Both DOTAP:cholesterol and DOTAP:DOPE formulations are effective for the delivery of nucleic acids, with the optimal choice being dependent on the specific application and cell type.
-
DOTAP:cholesterol formulations are generally favored for in vivo applications due to their enhanced stability in the presence of serum.
-
DOTAP:DOPE formulations can offer superior transfection efficiency in certain in vitro models, attributed to the fusogenic properties of DOPE that facilitate endosomal escape.
Researchers should empirically determine the most suitable formulation and lipid ratio for their specific needs, taking into account factors such as the target cell type, the nature of the cargo, and whether the application is for in vitro or in vivo use.
References
- 1. Liposome nano‐formulation with cationic polar lipid DOTAP and cholesterol as a suitable pH‐responsive carrier for molecular therapeutic drug (all‐trans retinoic acid) delivery to lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inclusion of cholesterol in DOTAP transfection complexes increases the delivery of DNA to cells in vitro in the presence of serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Dotap Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of Dotap chloride (N-(1-(2,3-dioleyloxy)propyl)-N,N,N-trimethylammonium chloride), a cationic lipid widely used in transfection protocols. Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| Protection Type | Specific Equipment | Purpose |
| Eye Protection | Safety goggles with side shields or a face shield | To protect eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact. |
| Body Protection | Laboratory coat or impervious apron | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | To prevent inhalation of the powder form of the compound. |
Quantitative Safety and Handling Data
While specific occupational exposure limits (OELs) from bodies like OSHA, NIOSH, or ACGIH have not been established for this compound, the following table summarizes its known hazards and relevant solubility data to inform safe handling practices.
| Parameter | Value/Information | Source |
| Primary Hazards | Harmful if swallowed, Skin/Eye Irritant. | [1] |
| Physical Form | Crystalline solid. | [2] |
| Solubility in Ethanol (B145695) | Approximately 33 mg/ml. | [2] |
| Solubility in DMSO | Approximately 0.5 mg/ml. | [2] |
| Solubility in Dimethyl Formamide | Approximately 5 mg/ml. | [2] |
| Aqueous Solubility | Sparingly soluble in aqueous buffers. For maximum solubility, dissolve in ethanol first and then dilute with the aqueous buffer. A 1:1 solution of ethanol:PBS (pH 7.2) has a solubility of approximately 0.5 mg/ml. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Operational Plan: Step-by-Step Handling Procedures
-
Work Area: Before handling, ensure that the designated work area is clean and uncluttered.
-
Safety Equipment: A safety shower and eyewash station should be readily accessible.
-
Engineering Controls: Work in a well-ventilated area. For handling the powder form, a chemical fume hood is strongly recommended.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before opening the container.
-
Dispensing: Carefully weigh and dispense the required amount of this compound. Avoid generating dust.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly. As indicated in the data table, this compound has varying solubility in different solvents. For aqueous solutions, it is recommended to first dissolve it in an organic solvent like ethanol and then dilute with the aqueous buffer.
-
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Cleaning: Clean all equipment and the work surface to prevent cross-contamination.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Containerize: Keep the chemical in its original, clearly labeled container. If repackaging is necessary, use a new, clean, and chemically compatible container.
-
Label: Affix a hazardous waste label to the container, including the full chemical name and associated hazards.
-
Storage: Store the sealed container in a designated satellite accumulation area.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.
-
Collection: Collect all aqueous waste containing this compound in a dedicated, leak-proof container. Do not mix with other waste streams unless permitted by your EHS office.
-
Labeling: Label the waste container as "Hazardous Waste" and list all constituents, including "this compound".
-
Disposal: Once the container is full, seal it and request a pickup from your EHS department. Direct drain disposal is prohibited.
-
Collection: Place all contaminated items (e.g., pipette tips, tubes, gloves) into a dedicated, durable plastic bag or a solid, leak-proof container.
-
Labeling: Clearly label the container as "Hazardous Waste" with "this compound contaminated debris".
-
Disposal: Once the container is full, seal it and arrange for EHS pickup.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
